molecular formula C8H4BrF6N B1301075 2-Bromo-4,5-bis(trifluoromethyl)aniline CAS No. 230295-15-5

2-Bromo-4,5-bis(trifluoromethyl)aniline

Cat. No.: B1301075
CAS No.: 230295-15-5
M. Wt: 308.02 g/mol
InChI Key: GDBFBFPCVDCVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-bis(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H4BrF6N and its molecular weight is 308.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF6N/c9-5-1-3(7(10,11)12)4(2-6(5)16)8(13,14)15/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBFBFPCVDCVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371154
Record name 2-Bromo-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230295-15-5
Record name 2-Bromo-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,5-bis(trifluoromethyl)aniline (CAS 230295-15-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest in synthetic chemistry. Due to its unique substitution pattern, this compound serves as a valuable building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. This document consolidates available data on its properties, provides detailed experimental protocols for its characterization, and includes visualizations to aid in understanding its chemical context.

Core Properties

This compound is a substituted aniline with a bromine atom and two trifluoromethyl groups on the benzene ring. These functional groups impart specific chemical reactivity and physical properties to the molecule, making it a versatile intermediate.

Physicochemical Properties

While experimentally determined data for this compound is limited in the public domain, predicted values and data from analogous compounds provide valuable insights.

PropertyValueSource
CAS Number 230295-15-5[1][2][3]
Molecular Formula C₈H₄BrF₆N[1][2][4]
Molecular Weight 308.021 g/mol [1][4]
IUPAC Name This compound[1]
SMILES NC1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F[1][4]
Predicted Density 1.760 ± 0.06 g/cm³[3]
Predicted Boiling Point 117 °C[3]
Predicted pKa -0.52 ± 0.10
logP 4.0162[5]
Polar Surface Area 26.02 Ų[5]
Hydrogen Bond Donors 2[5]
Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, a general synthetic approach can be proposed based on established organic chemistry principles. A plausible route would involve the bromination of 3,4-bis(trifluoromethyl)aniline.

Proposed Synthetic Workflow

G Proposed Synthesis of this compound cluster_conditions Reaction Conditions start 3,4-bis(trifluoromethyl)aniline reagent Brominating Agent (e.g., NBS, Br₂) start->reagent Reaction product This compound reagent->product solvent Solvent (e.g., Acetic Acid, DMF) purification Purification (e.g., Recrystallization, Chromatography) product->purification purification->product Pure Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Given the absence of specific experimental procedures for the target molecule, the following sections provide detailed, generalized protocols for key analytical techniques that are essential for the characterization of this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • Proton decoupling is typically used to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity.

    • Analyze the fragmentation pattern to gain further structural information.

Logical Workflow for Isomer Differentiation

The precise identification of this compound from its other positional isomers is critical. The following diagram illustrates a logical workflow for this purpose.

G Isomer Differentiation Workflow start Unknown Bromo-bis(trifluoromethyl)aniline Isomer ms Mass Spectrometry (Confirm Molecular Formula and Bromine Presence) start->ms nmr ¹H and ¹³C NMR Spectroscopy (Determine Substitution Pattern) ms->nmr ir IR Spectroscopy (Confirm Functional Groups) nmr->ir comparison Compare Spectra with Known Isomers or Predicted Spectra ir->comparison identification Identified as this compound comparison->identification Match other_isomer Identified as a Different Isomer comparison->other_isomer No Match

Caption: Logical workflow for the identification and differentiation of aniline isomers.

Safety and Handling

This compound is predicted to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on the properties of closely related analogues and established chemical principles. Further research to fully elucidate its experimental properties and reactivity is warranted and will undoubtedly expand its applications in organic synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-4,5-bis(trifluoromethyl)aniline (CAS No: 230295-15-5). A critical intermediate in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its properties is essential for reaction optimization, formulation, and predicting its biological behavior. This document consolidates available quantitative data, presents detailed, standardized experimental protocols for property determination, and includes a workflow diagram for a key analytical procedure. Due to the limited availability of experimentally-derived data in public literature, this guide includes both reported and predicted values to offer the most complete profile currently possible.

Core Physicochemical Data

This compound is an aromatic amine characterized by the presence of a bromine atom and two trifluoromethyl groups, which significantly influence its electronic properties, lipophilicity, and reactivity.[1] The following table summarizes its key physicochemical properties.

PropertyValueData TypeReference(s)
CAS Number 230295-15-5Reported[1][2][3]
Molecular Formula C₈H₄BrF₆NReported[1][2][4]
Molecular Weight 308.02 g/mol Calculated[1][2][4]
IUPAC Name This compoundReported[1]
Appearance Yellowish oily substanceReported[3]
Boiling Point 117 °CPredicted[2][4]
Density 1.760 ± 0.06 g/cm³Predicted[2][4]
pKa -0.52 ± 0.10Predicted[2][4]
Melting Point Data not available--
LogP Data not available--
Solubility Data not available--

Experimental Protocols

While specific experimental data for this compound is scarce, the following sections detail standardized methodologies appropriate for determining the key physicochemical properties of this compound. These protocols are based on established analytical techniques widely used in the pharmaceutical and chemical industries.[5]

2.1. Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Ensure the sample of this compound is thoroughly dried and, if solid, finely powdered.

    • Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a rapid rate initially, then slow the rate to 1-2 °C per minute as the expected melting point is approached.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point.

2.2. Boiling Point Determination (Microscale Method)

Given the small quantities often available for research compounds, a microscale method is appropriate.

  • Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer.

  • Procedure:

    • Add a small volume (approx. 0.5 mL) of this compound to the small test tube.

    • Place the capillary tube into the test tube with the open end down.

    • Attach the test tube to the thermometer and immerse it in the heating bath.

    • Heat the bath gradually. A stream of bubbles will emerge from the capillary tube as the air inside expands.

    • When the bubbling becomes rapid and continuous, the liquid's vapor pressure is equal to the atmospheric pressure.

    • Remove the heat source and allow the bath to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

2.3. Solubility Determination (Gravimetric Method)

This method directly measures the mass of a solute dissolved in a known volume of a saturated solution.[6]

  • Apparatus: Analytical balance, vials with screw caps, thermostatic shaker, filtration device (e.g., syringe filters), oven.

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired solvent.

    • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Once equilibrium is achieved, allow the solution to stand, letting the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to remove any undissolved solid.

    • Weigh the syringe containing the saturated solution to determine the mass of the solution.

    • Dispense the solution into a pre-weighed vial and evaporate the solvent completely in an oven at an appropriate temperature.

    • Weigh the vial containing the dry solute residue. The difference in weight gives the mass of the dissolved aniline.

    • Calculate the solubility in units such as g/L or mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method, as detailed in section 2.3.

G cluster_prep Preparation cluster_equil Equilibration cluster_measure Measurement cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate in thermostatic shaker (e.g., 24-48h at 25°C) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 measure1 Filter and withdraw known volume of supernatant equil2->measure1 measure2 Weigh saturated solution measure1->measure2 measure3 Evaporate solvent measure2->measure3 measure4 Weigh dry solute residue measure3->measure4 calc1 Calculate solubility (e.g., g/L) measure4->calc1

Gravimetric Solubility Determination Workflow.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound itself. Its utility is primarily documented as a chemical intermediate for the synthesis of more complex, biologically active molecules.[7][8] Researchers are encouraged to perform appropriate biological assays to determine its activity profile if it is to be used in a biological context.

Disclaimer: This document is intended for informational purposes for research professionals. The predicted data has not been experimentally verified and should be used with caution. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on 2-Bromo-4,5-bis(trifluoromethyl)aniline, a fluorinated aromatic amine of interest in synthetic and medicinal chemistry. The document details its core physicochemical properties, outlines standard analytical protocols for its characterization, and illustrates its role as a chemical intermediate.

Core Physicochemical Data

This compound is a substituted aniline featuring a bromine atom and two trifluoromethyl groups on the benzene ring. These trifluoromethyl groups are known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds valuable building blocks in drug discovery.[1][2]

The fundamental quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₄BrF₆N[3][4]
Molecular Weight 308.02 g/mol [3][4][5]
IUPAC Name This compound[3]
CAS Number 230295-15-5[3][4]

Experimental Protocols: Analytical Characterization

While specific experimental literature for this exact isomer is not widely published, the following protocols represent standard, robust methodologies for the characterization and purity assessment of bromo-trifluoromethyl-aniline isomers and are adapted from established chemical procedures.[6][7]

Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for separating the target compound from volatile impurities and confirming its identity via mass-to-charge ratio and fragmentation patterns.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio).

    • Temperature Program:

      • Initial oven temperature at 80°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 20°C/min.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Determine the purity by integrating the peak area of the analyte relative to the total ion chromatogram. Confirm identity by matching the observed mass spectrum with the expected molecular ion peak (m/z ≈ 308) and characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). Analyze fragmentation patterns, expecting losses of Br, CF₃, and related fragments.[7]

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguously confirming the substitution pattern on the aromatic ring.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Analyze the aromatic region (typically δ 6.5-8.0 ppm) for two singlets or two closely coupled doublets, corresponding to the two aromatic protons. The integration of these signals should be 1H each. The broad singlet for the amine (-NH₂) protons may appear at a variable chemical shift.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected Signals: Two distinct singlets are expected for the two non-equivalent trifluoromethyl groups at the C4 and C5 positions.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Identify eight distinct carbon signals. The signals for the carbons attached to the highly electronegative trifluoromethyl groups will appear as quartets due to C-F coupling.

  • Data Analysis: The combination of chemical shifts, signal multiplicities, and coupling constants from these spectra will provide definitive structural confirmation.[7]

Visualized Workflows and Relationships

Diagrams created with Graphviz illustrate key logical workflows relevant to the handling and application of this compound in a research and development setting.

cluster_synthesis Synthesis & Purification cluster_decision Disposition synthesis Crude Synthesized Product purification Purification (e.g., Recrystallization) synthesis->purification gcms Purity & Identity Check (GC-MS) purification->gcms nmr Structural Confirmation (¹H, ¹⁹F, ¹³C NMR) purification->nmr ftir Functional Group ID (FT-IR) purification->ftir pass Batch Passes QC (Purity > 98%) release Release for Use (Qualified Reagent) pass->release fail Batch Fails QC rework Repurify or Discard fail->rework cluster_qc cluster_qc cluster_qc->pass Data Meets Specification cluster_qc->fail Data Out of Specification

Caption: Logical workflow for the quality control analysis of a this compound batch.

cluster_reactions Synthetic Transformations start 2-Bromo-4,5-bis (trifluoromethyl)aniline (Building Block) reaction1 Cross-Coupling (e.g., Suzuki, Buchwald) start->reaction1 reaction2 Acylation / Sulfonylation start->reaction2 reaction3 Heterocycle Formation start->reaction3 end Diverse Biologically Active Molecules (APIs, Probes) cluster_reactions cluster_reactions cluster_reactions->end Further Derivatization

Caption: Role of trifluoromethylated anilines as versatile building blocks in pharmaceutical synthesis.

References

In-Depth Technical Guide to 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a halogenated and fluorinated aniline derivative of significant interest in synthetic and medicinal chemistry. This document details its chemical structure, properties, a proposed synthetic protocol, and safety considerations, presented to aid researchers in its application and handling. The presence of both a bromine atom and two trifluoromethyl groups makes this compound a versatile intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Chemical Structure and Identification

This compound is an aromatic amine with a bromine atom and two trifluoromethyl groups substituted on the benzene ring. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties such as metabolic stability and binding affinity.

  • IUPAC Name: this compound

  • Synonyms: 2-Bromo-4,5-di(trifluoromethyl)aniline, Benzenamine, 2-bromo-4,5-bis(trifluoromethyl)-

  • Chemical Structure: Chemical structure of this compound (Note: A placeholder image is used. The structure corresponds to an aniline ring substituted with an amino group at position 1, a bromine at position 2, and trifluoromethyl groups at positions 4 and 5.)

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are reported from chemical databases, others are predicted and should be treated as estimates.

PropertyValueSource
CAS Number 230295-15-5[1]
Molecular Formula C₈H₄BrF₆N[1]
Molecular Weight 308.02 g/mol [1]
Boiling Point 117 °C (Predicted)[2]
Density 1.760 ± 0.06 g/cm³ (Predicted)[2]
InChIKey GDBFBFPCVDCVRM-UHFFFAOYSA-N[1]
SMILES NC1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F[1]

Proposed Synthetic Workflow

The synthesis of this compound can be logically achieved via the electrophilic bromination of the commercially available precursor, 3,4-bis(trifluoromethyl)aniline. The amino group is a strong ortho-, para-director; therefore, bromination is expected to occur at the position ortho to the amino group and meta to the two trifluoromethyl groups.

G A 3,4-bis(trifluoromethyl)aniline (Starting Material) C This compound (Product) A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) (Brominating Agent) Solvent: DMF B->C Reagent

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of substituted anilines using N-Bromosuccinimide (NBS).[3]

Disclaimer: This is a proposed protocol and has not been optimized for this specific substrate. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

4.1. Materials and Reagents:

  • 3,4-bis(trifluoromethyl)aniline (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

4.2. Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-bis(trifluoromethyl)aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 eq.) in anhydrous DMF. Add this NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time for analogous substrates is approximately 3 hours.[3]

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate.

  • Extraction: Transfer the diluted mixture to a separatory funnel and wash with brine solution. Repeat the brine wash two to three times to remove the DMF solvent.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4.3. Purification:

The resulting crude product can be purified by standard laboratory techniques, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

Safety, Handling, and Disposal

While a specific safety data sheet for this compound is not widely available, data from structurally similar halogenated and fluorinated anilines suggest that this compound should be handled with care.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[4][5]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

References

In-Depth Technical Guide: Safety and Handling of 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for 2-Bromo-4,5-bis(trifluoromethyl)aniline and structurally similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound is a halogenated and fluorinated aromatic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Its structural features—a bromine atom and two trifluoromethyl groups on an aniline scaffold—offer multiple points for synthetic modification, making it a valuable intermediate in the development of novel therapeutic agents and other advanced materials. However, these same features necessitate a thorough understanding of its potential hazards and dictate stringent handling protocols. This guide provides a consolidated overview of the known and inferred safety data, recommended handling procedures, and a representative experimental protocol to ensure its safe and effective use in a research and development setting.

Physicochemical and Safety Data

Quantitative data for this compound is limited. The following tables summarize available data for the target compound and its close structural analogs to provide a comprehensive safety profile.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 230295-15-5[1][2]
Molecular Formula C₈H₄BrF₆N[1][2]
Molecular Weight 308.02 g/mol [1][2]
Boiling Point 117 °C (Predicted)[2]
Density 1.760 g/cm³ (Predicted)[2]
Hazard Identification and Classification

Based on data from the target compound and its analogs, this compound should be treated as a hazardous substance.

Hazard ClassCategoryGHS Classification (Inferred)Source
Acute Toxicity, OralCategory 4Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[3][4]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[3][4]
Risk and Safety Phrases

The following phrases are associated with this compound:

TypeCodePhraseSource
Risk Phrases R20/21/22Harmful by inhalation, in contact with skin and if swallowed.[2]
R36/37/38Irritating to eyes, respiratory system and skin.[2]
Safety Phrases S26In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
S36/37/39Wear suitable protective clothing, gloves and eye/face protection.[2]

Safe Handling and Storage Workflow

The following diagram outlines the essential workflow for the safe handling and storage of this compound. Adherence to this workflow is critical to minimize exposure and ensure laboratory safety.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_env Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_env handle_weigh Weigh/Dispense in Hood prep_env->handle_weigh handle_reaction Perform Reaction in Hood handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_reaction->emergency_exposure cleanup_waste Dispose of Waste in Designated Hazardous Container cleanup_decon->cleanup_waste cleanup_store Store Securely in a Cool, Dry, Well-Ventilated Area cleanup_waste->cleanup_store

Caption: General workflow for the safe handling of hazardous chemical compounds.

Experimental Protocols

Representative Experimental Protocol: Synthesis of an Imine Derivative

Objective: To provide a general methodology for using this compound as a nucleophile in a condensation reaction with an aldehyde.

Materials:

  • This compound

  • A suitable aldehyde (e.g., 2-Bromobenzaldehyde)

  • Anhydrous solvent (e.g., Hexanes, Toluene, or Dichloromethane)

  • Drying agent (e.g., Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chosen aldehyde (1.0 equivalent) and the anhydrous solvent.

    • Add the drying agent (a small amount to scavenge trace water).

    • Begin stirring the mixture under an inert atmosphere.

  • Addition of Aniline:

    • Slowly add this compound (1.0 equivalent) to the stirring solution. The addition can be done as a solid or dissolved in a minimal amount of the anhydrous solvent.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the drying agent by vacuum filtration.

    • Rinse the drying agent with a small amount of the anhydrous solvent to recover any residual product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel.[5]

The following diagram illustrates the logical flow of this experimental protocol.

Experimental Workflow start Start setup 1. Reaction Setup: Combine aldehyde, solvent, and drying agent in flask. start->setup add_aniline 2. Add 2-Bromo-4,5-bis (trifluoromethyl)aniline. setup->add_aniline monitor 3. Stir and Monitor Reaction (e.g., via TLC). add_aniline->monitor workup 4. Filter to remove drying agent and concentrate filtrate. monitor->workup purify 5. Purify Crude Product (Recrystallization or Chromatography). workup->purify end End: Isolated Product purify->end

Caption: Logical flow for a representative synthesis using the target aniline.

Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Spill and Leak Procedures
  • Minor Spills:

    • Ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE).

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a designated, labeled hazardous waste container.[4]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response team and do not attempt to clean up the spill without specialized training and equipment.

    • Prevent the spill from entering drains or waterways.[4]

Conclusion

This compound is a chemical intermediate with significant potential in research and development. However, its handling requires a high degree of caution due to its presumed toxicity and irritant properties. By adhering to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and following established emergency procedures, researchers can mitigate the risks associated with its use. A thorough review of the supplier-specific Safety Data Sheet remains the most critical step before commencing any experimental work.

References

2-Bromo-4,5-bis(trifluoromethyl)aniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 2-Bromo-4,5-bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a comprehensive guide compiled from available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS) for structurally similar compounds. Specific data for this compound (CAS No. 230295-15-5) is limited, and therefore, this guide is intended to provide a thorough understanding of the potential hazards and safe handling practices based on analogous chemical structures. All quantitative data and safety recommendations should be treated as indicative and verified with a specific SDS for the compound in use.

Chemical and Physical Properties

The properties of this compound are predicted to be similar to other brominated and trifluoromethylated anilines. The following table summarizes key physical and chemical data from related compounds to provide an estimated profile.

PropertyValueSource(s)
Molecular Formula C8H4BrF6N[1][2]
Molecular Weight 308.02 g/mol [1][2]
Appearance Likely a solid or liquidN/A
Boiling Point 117 °C (Predicted)[1]
Density 1.760 ± 0.06 g/cm³ (Predicted)[1]
pKa -0.52 ± 0.10 (Predicted)[1]

Hazard Identification and Classification

Based on data from analogous compounds, this compound is expected to be a hazardous substance. The GHS classifications for similar chemicals are summarized below.

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • GHS07: Exclamation Mark

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the hazards of similar compounds.[3][4][5][6][7][8][9][10][11]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8][11]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

AspectRecommendationsSource(s)
Handling Avoid contact with skin, eyes, and clothing.[6][8] Do not breathe dust, fume, gas, mist, vapors, or spray.[4][5][6] Use only outdoors or in a well-ventilated area.[4][5][6][12] Wash hands thoroughly after handling.[4][6][12] Do not eat, drink, or smoke when using this product.[4][6][12]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5][6][9][12] Store locked up.[4][7][12] Store away from incompatible materials such as strong oxidizing agents.[4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound. The following diagram illustrates the recommended PPE based on the potential hazards.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment cluster_conditions Work Conditions body Full-body Lab Coat hands Chemical-resistant Gloves (e.g., Nitrile) eyes Safety Goggles or Face Shield respiratory NIOSH-approved Respirator handling Handling the Compound handling->body handling->hands handling->eyes spill Spill or Aerosol Generation spill->respiratory Required

Caption: Recommended PPE for handling this compound.

Experimental Protocols: Spill Response

A clear and rehearsed spill response protocol is vital for laboratory safety.

Minor Spill (Manageable by trained personnel):

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[11]

  • Decontamination: Clean the spill area with a suitable decontamination solution.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5][6]

  • Reporting: Report the incident to the appropriate safety officer.

The following workflow visualizes the decision-making process for a chemical spill.

Spill_Response_Workflow start Chemical Spill Occurs assess Assess Spill Size and Hazard Level start->assess minor_spill Minor Spill assess->minor_spill Small & Manageable major_spill Major Spill assess->major_spill Large or Unknown ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area Immediately major_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain cleanup Clean and Decontaminate Area contain->cleanup dispose Dispose of Waste cleanup->dispose end Spill Managed dispose->end notify Notify Emergency Response evacuate->notify

Caption: Decision workflow for responding to a chemical spill.

Toxicological Information

EndpointPotential EffectSource(s)
Acute Effects Harmful if swallowed, inhaled, or in contact with skin.[4][6][12] Causes irritation to the skin, eyes, and respiratory system.[1][4][5][6][12]
Chronic Effects Prolonged or repeated exposure may have adverse effects. Some anilines are associated with methemoglobinemia, which impairs the blood's ability to carry oxygen.[8]

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

AspectInformationSource(s)
Reactivity No hazardous reactions under normal processing.[6]
Chemical Stability Stable under recommended storage conditions.[6]
Conditions to Avoid Incompatible products, excess heat.[5][6]
Incompatible Materials Strong oxidizing agents.[4][6]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[4][6]

References

Spectroscopic Characterization of 2-Bromo-4,5-bis(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-Bromo-4,5-bis(trifluoromethyl)aniline (CAS No. 230295-15-5). Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on detailing the standardized experimental protocols and presenting data table templates for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. These can be utilized by researchers to record and organize data upon acquisition.

Compound Identification

PropertyValue
IUPAC Name This compound
CAS Number 230295-15-5[1]
Molecular Formula C₈H₄BrF₆N[1][2]
Molecular Weight 308.02 g/mol [1][2]
Chemical Structure
alt text
SMILES Nc1cc(c(cc1Br)C(F)(F)F)C(F)(F)F[1]
InChIKey GDBFBFPCVDCVRM-UHFFFAOYSA-N[1]

Spectroscopic Data (Templates)

The following tables are provided as templates for recording the spectroscopic data for this compound.

NMR Spectroscopy Data

Table 1: ¹H NMR (Proton NMR) Data

Solvent: CDCl₃ (unless otherwise specified)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment

Table 2: ¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃ (unless otherwise specified)

Chemical Shift (δ, ppm)Assignment

Table 3: ¹⁹F NMR (Fluorine-19 NMR) Data

Solvent: CDCl₃ (unless otherwise specified)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Infrared (IR) Spectroscopy Data

Table 4: IR Absorption Data

Sample Preparation: KBr pellet or thin film

Wavenumber (cm⁻¹)IntensityAssignment
Mass Spectrometry (MS) Data

Table 5: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

m/zRelative Intensity (%)Assignment

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method:

    • Grind a small amount of the sample with anhydrous potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Film Method (for oils or low-melting solids):

    • Dissolve a small amount of the sample in a volatile solvent.

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

Data Acquisition:

  • Place the prepared sample in the spectrometer's sample holder.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or KBr pellet without the sample) and subtract it from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in this compound. Key expected vibrations include N-H stretching of the amine group, C-H stretching and bending of the aromatic ring, C-N stretching, C-Br stretching, and the strong C-F stretching bands of the trifluoromethyl groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

Data Acquisition:

  • Electron Ionization (EI): This technique is often used with GC-MS. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Electrospray Ionization (ESI): This is a soft ionization technique commonly used with LC-MS, which typically results in the observation of the protonated molecule [M+H]⁺.

Data Analysis:

  • Identify the molecular ion peak (M⁺) in the mass spectrum, which corresponds to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the molecular ion peak.

  • Analyze the fragmentation pattern to gain further structural information. Common fragmentations may include the loss of a bromine atom, a trifluoromethyl group, or other neutral fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an aniline derivative like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Report Comprehensive Spectroscopic Report Structure->Report Purity->Report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4,5-bis(trifluoromethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a complex halogenated aromatic amine. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility characteristics based on its molecular structure and furnishes detailed, standardized experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work and to generate precise solubility data.

Introduction and Physicochemical Properties

This compound is a substituted aniline with a molecular structure characterized by the presence of a bromine atom and two trifluoromethyl groups on the benzene ring. These substituents significantly influence the molecule's polarity, lipophilicity, and intermolecular interactions, which in turn govern its solubility in various organic solvents. The trifluoromethyl groups are strongly electron-withdrawing and contribute to the compound's high lipophilicity, while the amino group introduces a degree of polarity and the capacity for hydrogen bonding.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 230295-15-5
Molecular Formula C₈H₄BrF₆N
Molar Mass 308.02 g/mol
Boiling Point 117 °C
Density 1.760 g/cm³ (Predicted)

Predicted Solubility in Organic Solvents

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public domain. However, based on the principle of "like dissolves like," a qualitative prediction of its solubility can be made.[1][2]

The presence of the two hydrophobic trifluoromethyl groups and the aromatic ring suggests that this compound will be more soluble in non-polar and moderately polar organic solvents.[3] The polar amino group may afford some solubility in polar organic solvents. It is anticipated that the compound will exhibit limited solubility in highly polar protic solvents like water.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-PolarPredicted to be SolubleThe non-polar nature of hexane should effectively solvate the hydrophobic trifluoromethyl groups and the aromatic ring.[3]
TolueneNon-Polar (Aromatic)Predicted to be SolubleSimilar to hexane, toluene is a non-polar solvent that can interact favorably with the aromatic system of the solute.[3]
Dichloromethane (DCM)Polar AproticPredicted to be SolubleDCM is a versatile solvent that can dissolve a wide range of organic compounds.
Diethyl EtherPolar AproticPredicted to be SolubleThe ether functionality can interact with the solute, and its overall low polarity is suitable for this compound.
Ethyl AcetatePolar AproticPredicted to be SolubleA moderately polar solvent that is often a good choice for compounds with mixed polarity.
AcetonePolar AproticPredicted to be SolubleA polar aprotic solvent that is a good general solvent for many organic compounds.
MethanolPolar ProticPredicted to be Moderately SolubleThe polar hydroxyl group of methanol can interact with the amino group of the solute, but the hydrophobic portions of the molecule may limit high solubility.
EthanolPolar ProticPredicted to be Moderately SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capability may allow for moderate dissolution.
WaterPolar ProticPredicted to be Sparingly Soluble/InsolubleThe high polarity and strong hydrogen bonding network of water are unlikely to favor the dissolution of the highly fluorinated and brominated hydrophobic molecule.[3]

Experimental Protocol for Solubility Determination: Gravimetric Method

To address the absence of quantitative data, the following section details a reliable and straightforward gravimetric method for determining the solubility of this compound in various organic solvents.[4][5]

3.1. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or incubator

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven or vacuum oven

3.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.[5]

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.[5]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.[5]

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.

  • Mass Determination of Dissolved Solute: Dispense the filtered saturated solution into a pre-weighed, dry container. Determine the mass of the solution.

  • Solvent Evaporation: Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

  • Calculation of Solubility: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (mass of dried solute / volume of supernatant withdrawn) * 100

    Solubility ( g/100 g solvent) = (mass of dried solute / mass of solvent in the aliquot) * 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solute to Weighed Vial B Add Known Volume of Solvent A->B Step 1 C Seal and Shake at Constant Temperature (24-72h) B->C Step 2 D Allow Excess Solid to Settle C->D Step 3 E Withdraw Supernatant and Filter D->E Step 4 F Weigh Filtered Saturated Solution E->F Step 5 G Evaporate Solvent F->G Step 6 H Weigh Dried Solute G->H Step 7 I Calculate Solubility H->I Step 8

Caption: Gravimetric Solubility Determination Workflow.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in published literature, this technical guide provides a strong predictive framework based on the compound's structure. Furthermore, the detailed experimental protocol for the gravimetric method offers a robust approach for researchers to determine this crucial physicochemical property. The generation of accurate solubility data is essential for the successful application of this compound in synthesis, purification, and formulation development within the pharmaceutical and chemical industries.

References

commercial availability of 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a fluorinated aromatic amine of interest in synthetic and medicinal chemistry. This document details its commercial availability, physicochemical properties, and potential synthetic routes, offering valuable information for its application in research and development.

Physicochemical Properties and Commercial Availability

This compound is a substituted aniline derivative characterized by the presence of a bromine atom and two trifluoromethyl groups on the benzene ring. These functional groups impart unique electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of novel compounds.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 230295-15-5[1]
Molecular Formula C₈H₄BrF₆N[1]
Molecular Weight 308.02 g/mol [1]
IUPAC Name This compound[1]
Appearance Yellowish oily substance
Purity ≥95% (typical)

Commercial Suppliers:

This chemical is available from a range of commercial suppliers, facilitating its procurement for research purposes. The following table lists some of the known suppliers and their respective catalog information.

Table 2: Commercial Availability of this compound

SupplierCatalog NumberPurityQuantity
Matrix Scientific 081102Not specified1g
SynQuest Laboratories 3830-B-X0Not specified50mg
Chemdiv 2094-0017Not specified2mg
Allbio pharm Co., Ltd. AB0605395%Not specified
ChemicalBook Not specifiedNot specifiedNot specified
Boroncore BC002354Not specifiedNot specified

Synthesis and Experimental Protocols

A common strategy for the controlled monobromination of anilines involves the use of N-bromosuccinimide (NBS) as a mild brominating agent. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Proposed Synthetic Workflow:

DrugDiscovery Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Library of Novel Compounds Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

Synthetic Pathways to 2-Bromo-4,5-bis(trifluoromethyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of a bromine atom and two trifluoromethyl groups on the aniline scaffold offers a versatile platform for further chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science. This document outlines a plausible and efficient multi-step synthetic route, supported by detailed experimental protocols and quantitative data where available in the public domain.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward synthetic route commencing from the commercially available 1,2-bis(trifluoromethyl)benzene. The proposed three-step synthesis involves:

  • Nitration: Electrophilic aromatic substitution on 1,2-bis(trifluoromethyl)benzene to introduce a nitro group, yielding 1,2-bis(trifluoromethyl)-4-nitrobenzene.

  • Reduction: Conversion of the nitro group to an amino group to form the key intermediate, 4,5-bis(trifluoromethyl)aniline.

  • Bromination: Regioselective bromination of 4,5-bis(trifluoromethyl)aniline at the ortho position to the amino group to afford the final product.

The overall synthetic workflow is depicted below.

Synthetic Pathway start 1,2-Bis(trifluoromethyl)benzene intermediate1 1,2-Bis(trifluoromethyl)-4-nitrobenzene start->intermediate1 Nitration (HNO₃, H₂SO₄) intermediate2 4,5-bis(trifluoromethyl)aniline intermediate1->intermediate2 Reduction (e.g., Pd/C, H₂ or Fe/HCl) product This compound intermediate2->product Bromination (e.g., NBS)

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. While specific protocols for this exact sequence are not extensively documented in a single source, the following procedures are based on established methodologies for analogous transformations.

Step 1: Synthesis of 1,2-Bis(trifluoromethyl)-4-nitrobenzene

The nitration of 1,2-bis(trifluoromethyl)benzene is achieved using a standard mixed acid (nitric acid and sulfuric acid) approach. The two trifluoromethyl groups are strongly deactivating and meta-directing. Therefore, the nitration is expected to occur at the C4 or C5 position.

Experimental Protocol:

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled. 1,2-bis(trifluoromethyl)benzene is then added dropwise to the cooled mixed acid, maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature to ensure complete conversion. The reaction is then quenched by pouring it onto ice, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 1,2-bis(trifluoromethyl)-4-nitrobenzene.

Quantitative Data:

ParameterValueReference
Starting Material1,2-Bis(trifluoromethyl)benzene-
ReagentsFuming Nitric Acid, Concentrated Sulfuric AcidGeneral Nitration Protocols
Reaction Temperature0 °C to 60 °CAnalogous Nitrations
Reported YieldModerate to good (expected)-
PurificationExtraction, DistillationGeneral Procedures
Step 2: Synthesis of 4,5-Bis(trifluoromethyl)aniline

The reduction of the nitro group in 1,2-bis(trifluoromethyl)-4-nitrobenzene to an amine can be accomplished through various methods, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocol (Catalytic Hydrogenation):

1,2-bis(trifluoromethyl)-4-nitrobenzene is dissolved in a suitable solvent such as ethyl acetate or ethanol in a high-pressure autoclave. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The autoclave is then purged with hydrogen gas and pressurized. The reaction mixture is heated and stirred for several hours until the reaction is complete. After cooling and releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4,5-bis(trifluoromethyl)aniline.

Quantitative Data for a similar reduction of 3,5-Bis(trifluoromethyl)nitrobenzene:

ParameterValueReference
Starting Material3,5-Bis(trifluoromethyl)nitrobenzene (1 mol)[1][2]
SolventEthyl acetate (500g)[1][2]
Catalyst5g Palladium on carbon[1][2]
Reaction Temperature60 °C[1][2]
Hydrogen Pressure2 MPa[1][2]
Reaction Time20 hours[1][2]
Purity98.5%[1][2]
Yield87%[1][2]

Alternative Reduction Method (Fe/HCl):

An alternative, classic method for nitro group reduction is the Béchamp reduction, which uses iron filings in the presence of an acid, typically hydrochloric acid. This method is often used in industrial settings due to its cost-effectiveness.[3]

Reduction_Workflow cluster_0 Catalytic Hydrogenation cluster_1 Fe/HCl Reduction A1 Dissolve Nitro Compound in Solvent A2 Add Pd/C Catalyst A1->A2 A3 Pressurize with H₂ and Heat A2->A3 A4 Filter Catalyst A3->A4 A5 Evaporate Solvent A4->A5 A6 Obtain Aniline A5->A6 B1 Suspend Nitro Compound and Fe in Solvent B2 Add HCl B1->B2 B3 Heat to Reflux B2->B3 B4 Neutralize and Extract B3->B4 B5 Purify B4->B5 B6 Obtain Aniline B5->B6

Figure 2: General workflows for the reduction of the nitro intermediate.

Step 3: Synthesis of this compound

The final step is the regioselective bromination of 4,5-bis(trifluoromethyl)aniline. The strongly activating amino group directs the electrophilic substitution to the ortho and para positions. Since the para position is already substituted, the bromination is expected to occur at the C2 or C6 position. Due to the presence of the two bulky trifluoromethyl groups, monosubstitution is highly favored. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[4][5]

Experimental Protocol (Bromination with NBS):

4,5-bis(trifluoromethyl)aniline is dissolved in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).[4][5] N-Bromosuccinimide (NBS) is then added portion-wise or as a solution in the same solvent at a controlled temperature, often at room temperature or slightly below. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be further purified by column chromatography or recrystallization to afford this compound.

Quantitative Data for a similar bromination of 3-(trifluoromethyl)aniline:

ParameterValueReference
Starting Material3-(Trifluoromethyl)aniline[4]
Brominating AgentN-Bromosuccinimide (NBS)[4]
SolventN,N-Dimethylformamide (DMF)[4]
Reaction TemperatureRoom Temperature[4]
Reaction Time3 hours[4]
Reported Yield90-92% (for 4-bromo-3-(trifluoromethyl)aniline)[4]
PurificationExtraction, Recrystallization/Column Chromatography[4]

Signaling Pathways and Logical Relationships

The regioselectivity of the key electrophilic aromatic substitution reactions in this synthesis is governed by the directing effects of the substituents on the benzene ring.

Directing_Effects cluster_nitration Nitration Step cluster_bromination Bromination Step Benzene 1,2-Bis(trifluoromethyl)benzene CF3_groups -CF₃ groups (deactivating, meta-directing) Nitration Nitration at C4/C5 CF3_groups->Nitration Directs NO₂⁺ Aniline 4,5-Bis(trifluoromethyl)aniline NH2_group -NH₂ group (activating, ortho,para-directing) Para_blocked Para position blocked NH2_group->Para_blocked Directs Br⁺ Bromination Bromination at C2/C6 Para_blocked->Bromination Forces ortho substitution

Figure 3: Logical diagram illustrating the directing effects of substituents in the nitration and bromination steps.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving nitration of 1,2-bis(trifluoromethyl)benzene, followed by reduction of the resulting nitro compound, and subsequent regioselective bromination of the aniline intermediate. This guide provides a framework of established chemical transformations that can be adapted and optimized to produce this valuable synthetic precursor. Researchers and drug development professionals can utilize this information to facilitate the synthesis of novel compounds with potential applications in various fields of chemical and biological sciences. Further process development and optimization may be required to achieve high yields and purity on a larger scale.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4,5-bis(trifluoromethyl)aniline is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl groups significantly influences the electronic properties and lipophilicity of the molecule, while the bromine and amine functionalities provide versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formation. This document provides a detailed protocol for the synthesis of this compound via the electrophilic bromination of 4,5-bis(trifluoromethyl)aniline.

The synthesis involves the regioselective bromination of 4,5-bis(trifluoromethyl)aniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this precursor, the para position (relative to the amine) is blocked. The positions ortho to the amino group are C2 and C6. Due to the electronic and steric environment of the aniline ring, bromination is anticipated to selectively occur at the C2 position. A common and effective reagent for the controlled monobromination of activated aromatic rings is N-Bromosuccinimide (NBS).

Data Presentation

The following table summarizes the key reagents and reaction parameters for the synthesis of this compound.

ParameterValueReference/Comment
Starting Material 4,5-bis(trifluoromethyl)anilineCommercially available
Brominating Agent N-Bromosuccinimide (NBS)1.0 - 1.1 equivalents
Solvent N,N-Dimethylformamide (DMF)Anhydrous
Reaction Temperature 0 °C to Room TemperatureInitial cooling, then warming to RT
Reaction Time 2 - 4 hoursMonitored by TLC or LC-MS
Reported Yield 85-95% (estimated)Based on similar reactions[1]
Purity >95% after purificationPurification by column chromatography

Experimental Protocols

This protocol describes the synthesis of this compound using N-Bromosuccinimide as the brominating agent.

Materials and Reagents:

  • 4,5-bis(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,5-bis(trifluoromethyl)aniline (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled aniline solution over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl acetate eluent system).

  • Work-up: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Mandatory Visualization

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4,5-bis(trifluoromethyl)aniline in DMF add_nbs Add NBS solution dropwise at 0 °C start->add_nbs react Stir at room temperature for 2-3 hours add_nbs->react quench Quench with Ethyl Acetate and Water react->quench Reaction complete extract Extract and wash with brine quench->extract dry Dry over Na₂SO₄ and concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 2-Bromo-4,5-bis(trifluoromethyl)aniline and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] These compounds and their metal complexes are of significant interest in medicinal and pharmaceutical fields due to their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The imine linkage is crucial for their biological activity.[3] Furthermore, Schiff bases serve as important intermediates in organic synthesis and as ligands in coordination chemistry.[1][6]

This document provides detailed protocols for the synthesis of Schiff bases derived from 2-Bromo-4,5-bis(trifluoromethyl)aniline and various aldehydes. The presence of the electron-withdrawing trifluoromethyl groups and the bromine atom on the aniline ring can significantly influence the reactivity of the amine and the properties of the resulting Schiff bases, making them attractive targets for drug discovery and materials science.

General Reaction Scheme

The reaction of this compound with an aldehyde proceeds via a nucleophilic addition-elimination mechanism to form the corresponding N-aryl imine (Schiff base) and water. The reaction is typically catalyzed by an acid or can be driven to completion by the removal of water.

G cluster_reactants Reactants cluster_products Products Aniline This compound Reaction_Step Condensation (Dehydration) Aniline->Reaction_Step + Aldehyde Aldehyde Aldehyde (R-CHO) Schiff_Base Schiff Base (N-(aryl)imine) Water Water (H₂O) Reaction_Step->Schiff_Base Reaction_Step->Water

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

The following protocols are adapted from a similar synthesis of a fluorinated Schiff base and can be applied to the reaction of this compound with various aldehydes.[7]

Protocol 1: General Synthesis of Schiff Bases using Anhydrous Magnesium Sulfate

This protocol is suitable for a wide range of aromatic and aliphatic aldehydes. Anhydrous magnesium sulfate acts as a dehydrating agent to drive the reaction towards the product.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous solvent (e.g., Hexanes, Dichloromethane (DCM), or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the aniline in a suitable anhydrous solvent (e.g., 10 mL of hexanes per mmol of aniline).

  • Add the aldehyde (1.0 - 1.1 eq) to the solution.

  • Add anhydrous magnesium sulfate (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive aldehydes, gentle heating may be required.

  • Upon completion of the reaction, filter the mixture to remove the magnesium sulfate.

  • Wash the solid residue with a small amount of the anhydrous solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes, or a mixture thereof).

Data Presentation

The following table summarizes expected outcomes for the reaction of this compound with various aldehydes based on typical Schiff base syntheses. Yields are estimates and may vary depending on the specific aldehyde and reaction conditions.

Aldehyde ReactantProduct NameMolecular FormulaExpected Yield (%)Purification Method
Benzaldehyde(E)-N-benzylidene-2-bromo-4,5-bis(trifluoromethyl)anilineC₁₅H₈BrF₆N75-85Recrystallization (Ethanol)
Salicylaldehyde2-(((E)-(2-bromo-4,5-bis(trifluoromethyl)phenyl)imino)methyl)phenolC₁₅H₈BrF₆NO80-90Recrystallization (Ethanol/Water)
4-Nitrobenzaldehyde(E)-2-bromo-N-(4-nitrobenzylidene)-4,5-bis(trifluoromethyl)anilineC₁₅H₇BrN₂O₂F₆70-80Recrystallization (Ethyl Acetate/Hexanes)
Cinnamaldehyde(E)-N-((E)-3-phenylallylidene)-2-bromo-4,5-bis(trifluoromethyl)anilineC₁₇H₁₀BrF₆N65-75Column Chromatography (Silica gel)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Schiff bases from this compound.

G cluster_workflow Experimental Workflow A 1. Reactant Preparation - Dissolve this compound in anhydrous solvent. B 2. Reagent Addition - Add aldehyde and anhydrous MgSO₄. A->B C 3. Reaction - Stir at room temperature (or heat if necessary). - Monitor by TLC. B->C D 4. Work-up - Filter to remove MgSO₄. - Concentrate filtrate in vacuo. C->D E 5. Purification - Recrystallize or perform column chromatography. D->E F 6. Characterization - Obtain pure Schiff base. - Analyze by NMR, IR, and Mass Spectrometry. E->F

Caption: Workflow for Schiff base synthesis.

Applications and Future Directions

The Schiff bases derived from this compound are expected to exhibit a range of interesting biological and material properties. The presence of two trifluoromethyl groups, known for their ability to enhance metabolic stability and binding affinity of drug candidates, makes these compounds particularly promising for pharmaceutical research.

Potential Applications:

  • Antimicrobial Agents: Many Schiff bases have demonstrated potent activity against various strains of bacteria and fungi.[3]

  • Anticancer Therapeutics: The imine functionality is a key pharmacophore in several anticancer drugs.

  • Corrosion Inhibitors: Schiff bases can form protective films on metal surfaces, preventing corrosion.

  • Catalysis: Metal complexes of Schiff bases are used as catalysts in various organic transformations.[3]

  • Materials Science: These compounds can be utilized in the development of novel dyes, liquid crystals, and fluorescent materials.

Further research into the coordination chemistry of these Schiff bases with various transition metals could lead to the discovery of novel complexes with enhanced catalytic activity or unique medicinal properties. The exploration of their applications in materials science, particularly in the field of organic electronics, could also be a fruitful area of investigation.

References

Application Notes and Protocols for 2-Bromo-4,5-bis(trifluoromethyl)aniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for the direct application of 2-Bromo-4,5-bis(trifluoromethyl)aniline (CAS 230295-15-5) in the synthesis of specific pharmaceutical intermediates did not yield publicly available, detailed protocols. However, this compound is recognized as a reactive building block for creating complex molecules in medicinal chemistry. The presence of two electron-withdrawing trifluoromethyl groups and a bromine atom makes it a valuable precursor for various cross-coupling reactions and derivatizations.

To illustrate the potential utility of such a scaffold, this document provides detailed application notes and protocols for a closely related structural analog, 3,5-bis(trifluoromethyl)aniline . The following protocols, based on documented synthesis, demonstrate the reactivity of the aniline functional group in this class of compounds, which is expected to be comparable to this compound.

Application Note: Synthesis of Arylimine Ligands from Bis(trifluoromethyl)aniline Derivatives

Introduction

Aniline derivatives containing trifluoromethyl groups are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The amino group of these anilines serves as a key functional handle for various chemical transformations, including amide bond formation, N-arylation, and the synthesis of heterocyclic systems.

One important application of anilines is in the formation of imines (Schiff bases), which are versatile intermediates and can also function as ligands for metal catalysts. The following protocol details the synthesis of an (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline, a type of arylimine ligand. This synthesis demonstrates a common and fundamental reaction of the aniline group that is applicable to this compound.

Principle

The synthesis involves the condensation reaction between an aniline and an aldehyde to form an imine. In this example, 3,5-bis(trifluoromethyl)aniline reacts with 2-bromobenzaldehyde in the presence of a dehydrating agent, anhydrous magnesium sulfate, to drive the equilibrium towards the formation of the imine product.

Experimental Protocols

Protocol 1: Synthesis of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline

This protocol is adapted from the synthesis of related arylimine ligands and demonstrates a typical procedure for the formation of an imine from a substituted aniline.

Materials:

  • 3,5-bis(trifluoromethyl)aniline

  • 2-bromobenzaldehyde

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Procedure:

  • To a round-bottom flask, add 2-bromobenzaldehyde (1.0 equivalent).

  • Add hexanes to dissolve the aldehyde, followed by the addition of anhydrous magnesium sulfate (a sufficient amount to act as a dehydrating agent).

  • Slowly add 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) to the stirring solution.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the magnesium sulfate by vacuum filtration.

  • Cool the filtrate to a low temperature (e.g., in a freezer) to induce crystallization of the product.

  • Collect the precipitated product by vacuum filtration and wash with cold hexanes.

  • The product can be further purified by recrystallization from hexanes.

Data Presentation

ParameterValueReference
Starting Material 1 3,5-bis(trifluoromethyl)anilineN/A
Starting Material 2 2-bromobenzaldehydeN/A
Product (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)anilineN/A
Reaction Type Condensation (Imine formation)N/A
Solvent HexanesN/A
Dehydrating Agent Anhydrous MgSO₄N/A
Reaction Time 2 hoursN/A
Reaction Temperature Room TemperatureN/A
Purification Crystallization/RecrystallizationN/A

Visualizations

experimental_workflow Experimental Workflow for Arylimine Synthesis start Start dissolve Dissolve 2-bromobenzaldehyde in Hexanes start->dissolve add_mgso4 Add Anhydrous MgSO4 dissolve->add_mgso4 add_aniline Slowly add 3,5-bis(trifluoromethyl)aniline add_mgso4->add_aniline react Stir at Room Temperature for 2 hours add_aniline->react filter_mgso4 Remove MgSO4 by Vacuum Filtration react->filter_mgso4 crystallize Cool Filtrate to Induce Crystallization filter_mgso4->crystallize collect Collect Product by Vacuum Filtration crystallize->collect purify Purify by Recrystallization from Hexanes collect->purify end End Product purify->end

Caption: Workflow for the synthesis of an arylimine.

signaling_pathway General Utility of Fluorinated Anilines in Kinase Inhibitor Synthesis cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action aniline Fluorinated Aniline (e.g., this compound) intermediate Heterocyclic Intermediate aniline->intermediate Cyclization/ Coupling Reactions api Active Pharmaceutical Ingredient (Kinase Inhibitor) intermediate->api Further Functionalization kinase Protein Kinase api->kinase Binds to ATP-binding site substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response

Caption: Role of fluorinated anilines in drug discovery.

Application Notes and Protocols for 2-Bromo-4,5-bis(trifluoromethyl)aniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4,5-bis(trifluoromethyl)aniline as a key intermediate in the synthesis of novel agrochemicals. The presence of two electron-withdrawing trifluoromethyl groups and a bromine atom on the aniline ring makes this compound a valuable scaffold for developing potent fungicides, insecticides, and herbicides.

Application in Fungicide Synthesis: Pyrazole Carboxamides

This compound is an excellent precursor for the synthesis of pyrazole carboxamide fungicides. This class of fungicides is of significant interest due to their broad-spectrum activity and novel modes of action, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain (SDHI fungicides). The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the final molecule, potentially leading to improved efficacy and residual activity.

A representative application is the synthesis of N-(2-bromo-4,5-bis(trifluoromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Illustrative Biological Activity Data

The following table summarizes the hypothetical in vitro fungicidal activity of N-(2-bromo-4,5-bis(trifluoromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide against a panel of common plant pathogenic fungi.

Fungal SpeciesEC50 (mg/L)95% Confidence Interval
Botrytis cinerea (Gray Mold)0.250.21 - 0.29
Septoria tritici (Leaf Blotch of Wheat)0.180.15 - 0.21
Puccinia triticina (Wheat Leaf Rust)0.320.28 - 0.37
Alternaria solani (Early Blight of Tomato)0.450.40 - 0.51
Rhizoctonia solani (Root Rot)0.680.61 - 0.76
Experimental Protocol: Synthesis of N-(2-bromo-4,5-bis(trifluoromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Materials:

  • This compound

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the aniline is fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise.

  • Acylation: In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the aniline solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-bromo-4,5-bis(trifluoromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline This compound Reaction Amide Coupling Aniline->Reaction AcidChloride 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride AcidChloride->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Quench & Wash Purification Column Chromatography Workup->Purification Crude Product Product N-(2-bromo-4,5-bis(trifluoromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Purification->Product Pure Product

Synthetic workflow for pyrazole carboxamide fungicide.

Application in Insecticide Synthesis

Derivatives of this compound can be explored for their insecticidal properties. The strong electron-withdrawing nature of the trifluoromethyl groups can influence the binding affinity of the molecule to insect target sites, such as the GABA receptor.

Illustrative Bioassay Data

The following table presents hypothetical insecticidal activity data for a derivative against two common agricultural pests.

Pest SpeciesAssay MethodLC50 (ppm)95% Confidence Interval
Plutella xylostella (Diamondback Moth)Leaf Dip Bioassay1.51.2 - 1.8
Myzus persicae (Green Peach Aphid)Systemic Uptake2.82.5 - 3.2
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)
  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) and make serial dilutions in water containing a non-ionic surfactant.

  • Leaf Preparation: Excise leaf discs from a host plant (e.g., cabbage for P. xylostella).

  • Treatment: Dip each leaf disc into the respective test solution for 10-15 seconds and allow them to air dry.

  • Infestation: Place the treated leaf discs in a petri dish with a moistened filter paper and introduce a known number of insect larvae (e.g., 10 second-instar larvae).

  • Incubation: Incubate the petri dishes under controlled conditions (e.g., 25°C, 16:8h light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the LC50 values using probit analysis.

Insecticidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Serial Dilutions of Test Compound B1 Dip Leaf Discs in Test Solutions A1->B1 A2 Excise Leaf Discs A2->B1 B2 Air Dry Treated Leaf Discs B1->B2 B3 Infest with Insect Larvae B2->B3 B4 Incubate under Controlled Conditions B3->B4 C1 Assess Larval Mortality B4->C1 C2 Calculate LC50 Values (Probit Analysis) C1->C2

Workflow for the leaf dip insecticidal bioassay.

Signaling Pathway Diagram: SDHI Fungicide Mode of Action

Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They function by blocking the electron transport chain in the mitochondria of fungal cells, which is crucial for energy production.

SDHI_Pathway cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate CoQ Coenzyme Q Pool ComplexII->CoQ Electron Transfer ComplexIII Complex III CoQ->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP SDHI Pyrazole Carboxamide Fungicide (e.g., from this compound) SDHI->ComplexII Inhibition

Mode of action of SDHI fungicides.

Disclaimer: The specific compounds and biological data presented in these application notes are illustrative and intended to represent the potential applications of this compound based on research into structurally related molecules. The experimental protocols are generalized and may require optimization for specific research purposes.

2-Bromo-4,5-bis(trifluoromethyl)aniline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2-Bromo-4,5-bis(trifluoromethyl)aniline

Introduction

This compound is a key organofluorine building block in modern organic synthesis. Its unique electronic and steric properties, imparted by the bromine atom and two trifluoromethyl groups on the aniline ring, make it a valuable precursor for the synthesis of a wide range of complex molecules. This document provides detailed application notes and experimental protocols for its use in the synthesis of novel compounds, particularly those with potential applications in medicinal chemistry and materials science.

The trifluoromethyl groups are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring and the amino group. The bromine atom provides a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. This combination of features enables the construction of intricate molecular architectures that are often sought after in drug discovery and the development of advanced materials.

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a crucial starting material for the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as therapeutic agents, owing to the unique properties conferred by the trifluoromethyl groups, such as increased metabolic stability and enhanced binding affinity to biological targets.

Synthesis of Celecoxib Analogs

One notable application of this compound is in the synthesis of analogs of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. The trifluoromethyl groups are known to be important for the selective inhibition of the COX-2 enzyme. The following protocol outlines a key step in the synthesis of a Celecoxib analog.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a boronic acid derivative to form a biphenyl intermediate, a core structure in many Celecoxib analogs.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound product Biphenyl Intermediate reactant1->product Suzuki Coupling reactant2 Ar-B(OH)2 reactant2->product catalyst Pd(PPh3)4 catalyst->product base Na2CO3 base->product solvent Toluene/H2O solvent->product

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
This compound64595-77-7324.031.0 g3.09
4-Methylphenylboronic acid5720-05-8135.960.50 g3.68
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.18 g0.15
Sodium Carbonate (Na2CO3)497-19-8105.991.31 g12.36
Toluene108-88-392.1420 mL-
Water7732-18-518.025 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 3.09 mmol), 4-methylphenylboronic acid (0.50 g, 3.68 mmol), and sodium carbonate (1.31 g, 12.36 mmol).

  • Add toluene (20 mL) and water (5 mL) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.18 g, 0.15 mmol) to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biphenyl intermediate.

Expected Yield: 85-95%

Applications in Materials Science

The unique electronic properties of this compound make it an attractive building block for the synthesis of novel organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis of Triarylamine Derivatives

Triarylamine derivatives are widely used as hole-transporting materials in organic electronic devices. The introduction of the 4,5-bis(trifluoromethyl)phenyl moiety can enhance the thermal and morphological stability of these materials.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a Triarylamine

This protocol details the synthesis of a triarylamine derivative via a palladium-catalyzed Buchwald-Hartwig amination reaction between this compound and a diarylamine.

Reaction Workflow:

Buchwald_Hartwig_Workflow start Start: Assemble Reactants reactants This compound + Di-p-tolylamine + Pd(OAc)2 / XPhos + NaOtBu start->reactants reaction Reaction at 110 °C in Toluene reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final Triarylamine Product purification->product

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
This compound64595-77-7324.031.0 g3.09
Di-p-tolylamine620-94-0197.280.67 g3.40
Palladium(II) Acetate (Pd(OAc)2)3375-31-3224.500.035 g0.15
XPhos564483-18-7476.650.15 g0.31
Sodium tert-butoxide (NaOtBu)865-48-596.100.44 g4.63
Toluene (anhydrous)108-88-392.1420 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 g, 3.09 mmol), di-p-tolylamine (0.67 g, 3.40 mmol), sodium tert-butoxide (0.44 g, 4.63 mmol), palladium(II) acetate (0.035 g, 0.15 mmol), and XPhos (0.15 g, 0.31 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Seal the Schlenk tube and heat the mixture at 110 °C for 16 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/dichloromethane) to yield the pure triarylamine product.

Expected Yield: 75-85%

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the protocols described above, providing a quick reference for researchers.

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura CouplingPd(PPh3)4Na2CO3Toluene/H2O901285-95
Buchwald-Hartwig AminationPd(OAc)2 / XPhosNaOtBuToluene1101675-85

This compound is a versatile and valuable building block for the synthesis of a variety of organic molecules. The protocols and data presented here demonstrate its utility in constructing complex structures for applications in medicinal chemistry and materials science. The ability to participate in a range of cross-coupling reactions makes it an indispensable tool for chemists working in these fields. Further exploration of its reactivity is likely to lead to the discovery of new and innovative applications.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with 2-Bromo-4,5-bis(trifluoromethyl)aniline. This versatile building block, featuring two strong electron-withdrawing trifluoromethyl groups, is a valuable precursor in the synthesis of novel pharmaceuticals and functional materials. The electron-deficient nature of the aromatic ring influences its reactivity, necessitating careful selection of catalytic systems to achieve optimal results.

While specific literature examples for cross-coupling reactions involving this compound are limited, this guide offers robust, generalized protocols adapted from established methodologies for structurally similar and electron-deficient aryl bromides. The provided data from analogous systems will serve as a valuable starting point for reaction optimization.

General Considerations for Cross-Coupling Reactions

All reactions involving palladium catalysts are sensitive to air and moisture. Therefore, it is imperative to employ standard inert atmosphere techniques, such as working in a glovebox or using a Schlenk line. All glassware should be thoroughly oven-dried and cooled under an inert gas (e.g., argon or nitrogen) prior to use. Anhydrous and degassed solvents are essential for reproducible and high-yielding reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of substituted anilines. For an electron-deficient substrate like this compound, the use of sterically hindered and electron-rich phosphine ligands is crucial to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R2NH RedElim Reductive Elimination Complex AmineCoord->RedElim Base, -HBase+X- RedElim->Pd0 Ar-NR2 Product N-Aryl-4,5-bis(trifluoromethyl)aniline RedElim->Product ArBr This compound ArBr->OxAdd Amine Primary or Secondary Amine Amine->AmineCoord

Buchwald-Hartwig Amination Catalytic Cycle

Representative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
13,5-Bis(trifluoromethyl)bromobenzene4-MethoxyanilinePd₂(dba)₃ (1.0)BrettPhos (2.0)NaOtBuToluene10099
23,5-Bis(trifluoromethyl)bromobenzeneIndoletBuXPhos Pd G3 (2.0)tBuXPhos (2.0)NaOtBuToluene10091
33,5-Bis(trifluoromethyl)bromobenzeneN-MethylanilineBrettPhos Pd G3 (2.0)BrettPhos (2.0)NaOtBuToluene10062

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and the corresponding amine (1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For electron-deficient aryl bromides, the use of specialized palladium catalysts and appropriate bases is key to achieving high yields.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetal Transmetalation OxAdd->Transmetal Ar'-B(OR)2 RedElim Reductive Elimination Complex Transmetal->RedElim Base RedElim->Pd0 Ar-Ar' Product 2-Aryl-4,5-bis(trifluoromethyl)aniline RedElim->Product ArBr This compound ArBr->OxAdd BoronicAcid Arylboronic Acid/Ester BoronicAcid->Transmetal

Suzuki-Miyaura Coupling Catalytic Cycle

Representative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

EntryAryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
12-BromoanilinePhenylboronic acidCataCXium® A Pd G3 (10)-Cs₂CO₃2-MeTHF8095
22-Bromoaniline4-Methoxyphenylboronic acidCataCXium® A Pd G3 (10)-Cs₂CO₃2-MeTHF8097
32-Bromoaniline4-Nitrophenylboronic acidCataCXium® A Pd G3 (10)-Cs₂CO₃2-MeTHF8092

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), and the base (e.g., Cs₂CO₃, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., CataCXium® A Pd G3, 1-5 mol%) to the mixture.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF or dioxane/water mixture) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. This reaction is instrumental in synthesizing substituted alkenes.

General Catalytic Cycle for Heck Reaction

Heck_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br MigInsert Migratory Insertion OxAdd->MigInsert Alkene BetaHydride β-Hydride Elimination MigInsert->BetaHydride BetaHydride->Pd0 Base, -HBase+X- Product 2-Alkenyl-4,5-bis(trifluoromethyl)aniline BetaHydride->Product Product ArBr This compound ArBr->OxAdd Alkene Alkene Alkene->MigInsert

Heck Reaction Catalytic Cycle

Representative Data for Heck Reaction of Analogous Aryl Bromides

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1BromobenzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF10095
24-Bromobenzonitrilen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAcDMF12090
31-Bromo-3,5-bis(trifluoromethyl)benzeneStyrenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cy₂NMeDioxane10085

Detailed Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%) if required.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent and Solvent Addition: Add the alkene (1.1-1.5 equivalents), the base (e.g., triethylamine or sodium acetate, 1.2-2.0 equivalents), and the anhydrous solvent (e.g., DMF or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the appropriate temperature (typically 100-140 °C).

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to isolate the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

General Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Pd Cycle cluster_cu_cycle Cu Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetal Transmetalation OxAdd->Transmetal Cu-C≡C-R RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-C≡C-R Product 2-Alkynyl-4,5-bis(trifluoromethyl)aniline RedElim->Product CuX CuX CuAcetylide Copper Acetylide CuX->CuAcetylide H-C≡C-R, Base CuAcetylide->Transmetal ArBr This compound ArBr->OxAdd Alkyne Terminal Alkyne Alkyne->CuAcetylide

Sonogashira Coupling Catalytic Cycles

Representative Data for Sonogashira Coupling of Analogous Aryl Bromides

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
11-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF6595
24-Bromoacetophenone1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF8088
31-Bromo-3,5-bis(trifluoromethyl)benzeneTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene9075

Detailed Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent and Solvent Addition: Add the anhydrous solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equivalents), and the base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Stille Coupling

The Stille coupling reaction forms a carbon-carbon bond by reacting an organohalide with an organostannane compound, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups.

General Catalytic Cycle for Stille Coupling

Stille_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetal Transmetalation OxAdd->Transmetal R-Sn(Bu)3 RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Ar-R Product Coupled Product RedElim->Product ArBr This compound ArBr->OxAdd Organostannane Organostannane Organostannane->Transmetal

Stille Coupling Catalytic Cycle

Representative Data for Stille Coupling of Analogous Aryl Bromides

EntryAryl BromideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Yield (%)
14-BromoacetophenoneTributyl(vinyl)tinPd(PPh₃)₄ (2)--Toluene10092
21-Bromo-4-nitrobenzeneTributyl(phenyl)tinPdCl₂(PPh₃)₂ (3)--DMF8085
31-Bromo-3,5-bis(trifluoromethyl)benzeneTributyl(ethynyl)tinPd(PPh₃)₄ (5)-CuI (10)Dioxane9078

Detailed Experimental Protocol: General Procedure for Stille Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous, degassed solvent (e.g., toluene, THF, or DMF).

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the organostannane reagent (1.1-1.2 equivalents). In some cases, a co-catalyst or additive like CuI or LiCl may be beneficial.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture and, if necessary, treat with an aqueous solution of KF to precipitate tin byproducts. Filter the mixture and extract the filtrate with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Experimental Workflow

The general workflow for performing these palladium-catalyzed cross-coupling reactions is summarized below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware C Weigh Reagents under Inert Atmosphere A->C B Degas Solvents E Add Solvents and Reagents B->E D Assemble Reaction under Inert Gas C->D D->E F Heat to Desired Temperature E->F G Monitor Reaction (TLC/GC-MS) F->G H Quench Reaction G->H Reaction Complete I Aqueous Work-up H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterization (NMR, MS, etc.) K->L

General Experimental Workflow

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-bis(trifluoromethyl)aniline is a highly valuable building block in medicinal chemistry and materials science. The presence of two strong electron-withdrawing trifluoromethyl groups on the aniline ring significantly influences its reactivity. These groups enhance the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. However, classical nucleophilic aromatic substitution (SNAr) reactions on this substrate can be challenging.

Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have emerged as powerful and versatile methods to achieve the net transformation of a nucleophilic substitution. These reactions allow for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds with a broad range of nucleophiles under relatively mild conditions, offering significant advantages over traditional SNAr protocols.

These application notes provide an overview of the reactivity of this compound in these cutting-edge cross-coupling reactions and offer detailed protocols for its functionalization.

Core Concepts: Beyond Classical SNAr

The reactivity of this compound is dominated by its electron-deficient nature. While this would theoretically favor classical SNAr, metal-catalyzed cross-coupling reactions provide a more general and efficient approach for the introduction of a wide variety of nucleophiles.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of C-N bonds. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for the formation of C-O, C-N, and C-S bonds. Traditional Ullmann reactions often required harsh conditions. However, modern protocols utilize soluble copper catalysts with various ligands, allowing the reactions to proceed under much milder conditions.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in the development of novel pharmaceuticals and advanced materials. The trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The ability to introduce diverse functionalities through nucleophilic substitution allows for the synthesis of a wide array of compounds for screening and development.

In materials science, the unique electronic properties imparted by the trifluoromethyl groups make these derivatives attractive for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination and Ullmann-type couplings of this compound with various nucleophiles. These conditions are based on established protocols for structurally similar aryl bromides and serve as a starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound

EntryAmine NucleophilePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene10012> 90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11018> 85
3BenzylaminePd₂(dba)₃ (1.5)SPhos (3)LHMDS (1.3)THF8016> 90
4N-MethylanilinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.0)t-BuOH10024> 80

Table 2: Ullmann-Type Couplings of this compound

EntryNucleophileCu-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1PhenolCuI (10)L-proline (20)K₂CO₃ (2.0)DMSO12024> 80
24-MethoxyphenolCu₂O (5)Phenanthroline (10)Cs₂CO₃ (2.0)DMF13018> 75
3ThiophenolCuI (10)NoneK₃PO₄ (2.0)NMP14012> 85
4MethanolCuI (15)1,10-Phenanthroline (30)NaH (2.0)Dioxane11036> 70

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound. Optimization may be required for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5-2 mol%)

  • Phosphine ligand (e.g., XPhos, 3-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • To the same Schlenk tube, add the base, this compound, and the amine.

  • Heat the reaction mixture to the desired temperature (80-110 °C) and stir for the specified time (12-24 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4,5-bis(trifluoromethyl)aniline derivative.

Protocol 2: General Procedure for Ullmann-Type C-O Coupling

This protocol provides a general method for the copper-catalyzed coupling of this compound with phenols.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 - 1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk tube, add this compound, the phenol, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Visualizations

Buchwald_Hartwig_Amination_Cycle cluster_ox cluster_red Pd(0)L Pd(0)L Ox_Add Oxidative Addition Aryl_Br This compound Pd_II_Complex L-Pd(II)(Ar)(Br) Ox_Add->Pd_II_Complex Amido_Complex L-Pd(II)(Ar)(NR₂) Pd_II_Complex->Amido_Complex - H-Base⁺ - Br⁻ Amine R₂NH Amine->Pd_II_Complex Base Base Base->Pd_II_Complex Red_Elim Reductive Elimination Red_Elim->Pd(0)L Product Product (Ar-NR₂) Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow Start Combine Reactants and Catalysts Reactants This compound Nucleophile (Phenol, Thiol, etc.) Cu-Catalyst, Ligand, Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reactants->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent (DMSO, DMF, etc.) Inert_Atmosphere->Add_Solvent Heating Heat to Reaction Temperature (110-140 °C) Add_Solvent->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Final_Product Isolated Product Purification->Final_Product

Caption: General experimental workflow for the Ullmann condensation.

Application Note: Regioselective Bromination of 4,5-Bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible protocol for the regioselective monobromination of 4,5-bis(trifluoromethyl)aniline. This compound, featuring a deactivated aromatic ring due to the presence of two strong electron-withdrawing trifluoromethyl groups, presents a unique challenge for electrophilic aromatic substitution. The described method utilizes N-Bromosuccinimide (NBS) as an efficient brominating agent in a suitable solvent, offering a practical route to synthesize 2-bromo-4,5-bis(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and materials science. The protocol includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual workflow diagram to ensure successful implementation.

Introduction

Anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. Their utility often stems from the ability to functionalize the aromatic ring through electrophilic aromatic substitution reactions.[1][2] The amino group is a potent activating and ortho-, para-directing group.[1][2] However, the presence of strong electron-withdrawing substituents, such as trifluoromethyl groups, significantly deactivates the aromatic ring, rendering electrophilic substitution more challenging.[3][4]

4,5-Bis(trifluoromethyl)aniline is a highly deactivated substrate. The two trifluoromethyl groups diminish the nucleophilicity of the aromatic ring, necessitating carefully selected reaction conditions to achieve efficient bromination. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, including deactivated systems.[3][4][5][6][7] Its application often provides better control and selectivity compared to elemental bromine.

This protocol is adapted from established procedures for the bromination of anilines bearing electron-withdrawing groups.[8][9] The directing effects of the amino group are anticipated to favor substitution at the positions ortho to it (positions 2 and 6). Due to the electronic deactivation by the trifluoromethyl groups, the reaction requires controlled conditions to achieve the desired monobrominated product, this compound, in good yield.

Experimental Protocol

Materials:

  • 4,5-Bis(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-bis(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Preparation of Brominating Agent Solution: In a separate flask, prepare a solution of N-Bromosuccinimide (1.05 equivalents) in DMF.

  • Reaction Execution: While stirring the aniline solution at room temperature, add the NBS solution dropwise using a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.[8]

  • Work-up: Once the reaction is complete (typically within 3-5 hours), dilute the reaction mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with brine solution. Repeat the washing step twice.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary to yield the pure this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

  • N,N-Dimethylformamide is a skin and eye irritant and can be absorbed through the skin. Handle with care.

Data Presentation

The following table summarizes the expected quantitative data for the bromination of 4,5-bis(trifluoromethyl)aniline based on similar reactions reported in the literature for anilines with electron-withdrawing groups.[8][9]

ParameterValueReference
Starting Material4,5-Bis(trifluoromethyl)aniline-
Brominating AgentN-Bromosuccinimide (NBS)[8][9]
SolventN,N-Dimethylformamide (DMF)[8][9]
Reaction TemperatureRoom Temperature[8][9]
Reaction Time3-5 hours[8]
Expected ProductThis compound-
Expected Yield85-95%[8][9]

Visual Workflow

Bromination_Workflow A Dissolve 4,5-bis(trifluoromethyl)aniline in DMF C Add NBS solution dropwise to the aniline solution at room temperature A->C B Prepare NBS solution in DMF B->C D Monitor reaction by TLC/LC-MS C->D E Dilute with Ethyl Acetate D->E Upon completion F Wash with Brine E->F G Dry organic layer over Na2SO4 F->G H Filter and concentrate G->H I Purify by recrystallization or column chromatography H->I J Obtain pure this compound I->J

Caption: Experimental workflow for the bromination of 4,5-bis(trifluoromethyl)aniline.

References

Application Note: Recrystallization Protocol for 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the purification of 2-Bromo-4,5-bis(trifluoromethyl)aniline via recrystallization. While specific quantitative solubility data for this compound is not widely available in published literature, this protocol is based on established principles for the purification of structurally related aromatic amines and fluorinated compounds.[1][2][3] The provided methodology offers a robust starting point for achieving high purity of the target compound, suitable for applications in pharmaceutical and agrochemical research and development.

Introduction

This compound is a halogenated and fluorinated aromatic amine, often utilized as a building block in organic synthesis. The purity of such intermediates is critical for the successful synthesis of target molecules and for ensuring the reliability of biological and chemical assays. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures.[4][5][6] This protocol outlines a single-solvent and a mixed-solvent recrystallization procedure, providing researchers with options to best suit the impurity profile of their material.

Experimental Overview

The general principle of this procedure is to dissolve the impure this compound in a minimum amount of a suitable hot solvent.[4][5] As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals, while the majority of impurities remain dissolved in the solvent (mother liquor). The final pure product is then isolated by vacuum filtration.

Recommended Solvents

Based on the structure of the target molecule (an aromatic amine with significant fluorine content), suitable solvent systems include:

  • Single Solvent: A moderately polar solvent such as ethanol, methanol, or isopropanol. A non-polar solvent like hexane may also be effective.

  • Mixed Solvent (Co-solvent): A combination of a "good" solvent in which the compound is readily soluble (e.g., ethanol, methanol) and a "poor" or "anti-solvent" in which it is much less soluble (e.g., deionized water).[4] This method is particularly useful for inducing crystallization when the compound is too soluble in the primary solvent even at low temperatures.

Quantitative Data and Parameters

The following table outlines the suggested parameters for a laboratory-scale recrystallization. These values should be considered a starting point and may require optimization based on the initial purity of the compound.

ParameterSingle Solvent (Ethanol)Mixed Solvent (Ethanol/Water)
Starting Material ~ 1.0 g of crude this compound~ 1.0 g of crude this compound
Primary Solvent (Ethanol) ~ 5 - 10 mL (or minimum amount for dissolution)~ 5 mL (or minimum amount for dissolution)
Anti-Solvent (Water) N/AAdded dropwise until persistent cloudiness (~1-3 mL)
Dissolution Temperature Boiling point of ethanol (~78 °C)Boiling point of ethanol (~78 °C)
Crystallization Temp. Cool to room temp., then 0 - 5 °C (ice bath)Cool to room temp., then 0 - 5 °C (ice bath)
Washing Solvent ~ 2-3 mL of ice-cold ethanol~ 3-5 mL of ice-cold ethanol/water mixture (e.g., 1:1)

Detailed Experimental Protocol

Safety Precautions: this compound is an irritant. Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Solvent Selection and Dissolution
  • Place approximately 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the primary solvent (e.g., ethanol) in small portions (~2 mL at a time) to the flask.

  • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Continue to add the minimum amount of hot solvent dropwise until all of the solid has just dissolved, creating a saturated solution. Avoid adding a large excess of solvent to maximize the yield.

Step 2: Decolorization (Optional)
  • If the hot solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal (a spatula tip).

  • Swirl the flask and reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Proceed to hot filtration (Step 3) to remove the charcoal.

Step 3: Hot Filtration (Optional)
  • This step is necessary if insoluble impurities or activated charcoal are present.

  • Pre-heat a funnel (stemless or short-stemmed) and a clean receiving Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.

  • Quickly pour the hot, saturated solution through the pre-heated filtration setup. This prevents premature crystallization in the funnel.

  • If using the mixed-solvent method, proceed to Step 4 with the clear filtrate.

Step 4: Crystallization
  • For Single Solvent:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • For Mixed Solvent:

    • To the hot, clear solution from Step 3, add the anti-solvent (deionized water) dropwise while swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is at its saturation point.

    • Add one or two drops of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • For Both Methods:

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

Step 5: Isolation and Washing
  • Set up a Büchner funnel with a piece of filter paper that fits snugly, and connect the filter flask to a vacuum source.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Pour the cold crystalline slurry into the Büchner funnel and apply the vacuum to collect the crystals.

  • With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

Step 6: Drying
  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Break up the solid gently to increase the surface area for drying.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Determine the final weight of the purified product and calculate the percent recovery. Assess purity via melting point analysis or other spectroscopic methods (NMR, GC-MS).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization procedure.

Recrystallization_Workflow Recrystallization Workflow for this compound start Start: Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve insoluble_check Insoluble impurities? dissolve->insoluble_check hot_filtration 2. Hot Filtration insoluble_check->hot_filtration Yes cool 3. Slow Cooling (Room Temp -> Ice Bath) insoluble_check->cool No hot_filtration->cool crystallization 4. Crystal Formation cool->crystallization filtration 5. Vacuum Filtration crystallization->filtration wash 6. Wash with Cold Solvent filtration->wash dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the purification of this compound.

References

The Strategic Role of Trifluoromethyl Groups in the Medicinal Chemistry of Aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into aniline derivatives is a well-established and powerful strategy in modern medicinal chemistry. This structural modification profoundly influences the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced therapeutic potential. These application notes provide a comprehensive overview of the multifaceted roles of the trifluoromethyl group in aniline-based drug candidates, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Physicochemical and Pharmacokinetic Impact of Trifluoromethylation

The unique electronic properties of the trifluoromethyl group impart significant advantages to aniline derivatives, primarily by enhancing metabolic stability and modulating lipophilicity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[1] This increased stability often translates to a longer in vivo half-life and improved bioavailability of drug candidates.[2][3]

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and penetrate the blood-brain barrier.[1][4] This property is crucial for reaching intracellular targets and for the development of drugs targeting the central nervous system.

Electronic Effects: As a strong electron-withdrawing group, the CF3 moiety can significantly alter the pKa of the aniline nitrogen. This modulation of basicity can influence hydrogen bonding interactions with biological targets, potentially leading to improved binding affinity and selectivity.[4]

The following table summarizes the key physicochemical properties influenced by the trifluoromethyl group:

PropertyEffect of Trifluoromethyl GroupImplication in Drug Design
Metabolic Stability Increased resistance to enzymatic degradationLonger half-life, improved oral bioavailability
Lipophilicity (LogP) IncreasedEnhanced membrane permeability, potential for CNS penetration
pKa of Aniline Nitrogen Decreased (more acidic)Altered hydrogen bonding capacity, potential for improved target binding
Molecular Conformation Can influence molecular shape and rigidityOptimization of fit within a biological target's binding site

Impact on Biological Activity

The incorporation of trifluoromethyl groups into aniline scaffolds has led to the development of potent modulators of various biological targets, with significant applications in oncology and infectious diseases.

Anticancer Activity

Trifluoromethylated aniline derivatives are prominent in the development of kinase inhibitors and other anticancer agents. The CF3 group can contribute to enhanced potency and selectivity for specific cancer-related targets.

Table 1: Comparative Anticancer Activity of Trifluoromethylated vs. Non-Trifluoromethylated Aniline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)Citation
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b Melanoma (A375)25.4Non-CF3 analog (not specified)--[5][6]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b Melanoma (C32)24.4Non-CF3 analog (not specified)--[5][6]
4-Anilinoquinazoline derivative 8a Skin Carcinoma (A431)2.62---[5]
4-(Trifluoromethyl)isoxazole TTI-4 Breast Cancer (MCF-7)2.63BG-45 (Non-CF3 analog)Breast Cancer (MCF-7)>200[7]
Antimicrobial Activity

The lipophilic nature of the trifluoromethyl group can enhance the ability of aniline derivatives to penetrate bacterial cell membranes, contributing to their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Trifluoromethylated Aniline Derivatives

CompoundBacterial StrainMIC (µg/mL)Citation
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole 2 S. aureus1 - 2[8]
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole 8 (4-fluoro derivative)Gram-positive bacteriaGood activity[8]
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole 9 (4-chloro derivative)Gram-positive bacteriaBetter activity than fluoro derivative[8]
N-(trifluoromethyl)phenyl substituted pyrazole derivative 13 MRSA3.12[9]
N-(trifluoromethyl)phenyl substituted pyrazole derivative 25 S. aureus0.78[9]
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative 59 Gram-positive bacteriaPotent activity[1]

Signaling Pathways and Mechanisms of Action

Trifluoromethylated aniline derivatives often exert their biological effects by modulating specific signaling pathways. For instance, in cancer, many of these compounds act as kinase inhibitors, interfering with pathways crucial for cell proliferation and survival.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Trifluoromethylated Aniline Derivative Inhibitor->RTK Inhibition Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway CF3_Compound Trifluoromethylated Aniline Derivative DeathReceptor Death Receptor (e.g., Fas) CF3_Compound->DeathReceptor Bax Bax CF3_Compound->Bax Bcl2 Bcl-2 CF3_Compound->Bcl2 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Synthesis_Workflow Start Starting Material: 3-(Trifluoromethyl)aniline Step1 N-Alkylation or Ring Bromination Start->Step1 Product1 N-Alkyl-3-(trifluoromethyl)aniline Step1->Product1 Alkyl Halide, Base Product2 4-Bromo-3-(trifluoromethyl)aniline Step1->Product2 Brominating Agent Purification Purification (Chromatography/ Recrystallization) Product1->Purification Product2->Purification FinalProduct Pure Trifluoromethylated Aniline Derivative Purification->FinalProduct

References

Troubleshooting & Optimization

purification of crude 2-Bromo-4,5-bis(trifluoromethyl)aniline by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-Bromo-4,5-bis(trifluoromethyl)aniline by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for TLC analysis of this compound?

A1: A good starting point for thin-layer chromatography (TLC) is a mixture of a non-polar and a moderately polar solvent. For aromatic amines, systems like ethyl acetate in hexanes are commonly used.[1] Begin with a system of 10-20% ethyl acetate in hexanes. Adjust the polarity to achieve an Rf value of approximately 0.2-0.3 for the target compound, as this typically provides the best separation during column chromatography.[2]

Q2: What are the most likely impurities in my crude sample?

A2: Impurities depend on the synthetic route, but common contaminants in crude aniline products can include:

  • Unreacted Starting Material: The precursor aniline used in the bromination step may be present if the reaction did not go to completion.[2]

  • Over-brominated Species: Di- or poly-brominated aniline species can form if the reaction conditions are not carefully controlled.[2][3]

  • Isomeric Impurities: Positional isomers may be present depending on the selectivity of the synthesis.[2]

  • Oxidation Products: Anilines can be susceptible to air oxidation, which often results in the formation of colored, high-molecular-weight impurities.[2]

Q3: My compound is tailing or streaking on the TLC plate and column. How can I fix this?

A3: Tailing is a common issue when purifying basic compounds like anilines on acidic silica gel.[2] The amine group interacts strongly with the acidic silanol groups on the silica surface. To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA), to your eluent. A concentration of 0.5-1% TEA is typically sufficient to neutralize the acidic sites and allow the aniline to elute symmetrically.[2]

Q4: How much silica gel should I use for my column?

A4: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample.[2] For separations that are particularly difficult (i.e., impurities with very similar Rf values to your product), you may need to use a higher ratio.

Q5: Should I use wet loading or dry loading for my sample?

A5: The choice depends on your sample's solubility.

  • Wet Loading: If your crude product dissolves easily in a minimal amount of the column eluent, wet loading is a quick and effective option.[4]

  • Dry Loading: If your compound has poor solubility in the eluent or if you need to use a stronger solvent for dissolution (like dichloromethane), dry loading is preferable.[4] To dry load, dissolve your crude material in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the sample mass), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for the purification of this compound.

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. Test various ratios of ethyl acetate and hexanes. If tailing is observed, add 0.5% triethylamine (TEA) to the solvent mixture.

    • Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[2]

  • Column Packing:

    • Select a column of appropriate size.

    • Insert a cotton or glass wool plug at the bottom and add a small layer of sand.

    • Pack the column with silica gel (50-100x the mass of the crude product) using either the "wet" or "dry" packing method. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a protective layer of sand on top of the silica bed.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum possible volume of the eluent. Carefully pipette the solution onto the top layer of sand, allowing it to absorb fully into the silica.[4]

    • Dry Loading: Pre-adsorb the crude sample onto a small amount of silica gel and carefully add the resulting powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column without disturbing the top layer.

    • Apply gentle positive pressure to achieve a steady flow rate.

    • Begin collecting fractions. Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a TLC plate.

  • Product Isolation:

    • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary

ParameterRecommended System / ValueRationale / Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Eluent) Hexanes / Ethyl Acetate (+ 0.5% TEA)Good for separating moderately polar aromatic compounds.[1][5] TEA is added to prevent peak tailing.[2]
TLC Analysis 10-30% Ethyl Acetate in HexanesAdjust polarity to achieve an optimal Rf of 0.2-0.3 for the product.[2]
Hypothetical Rf Values Product: ~0.25 Less Polar Impurity: ~0.40 More Polar Impurity: ~0.10In a 20% EtOAc/Hexanes system. Actual values must be determined experimentally.
Silica Gel to Sample Ratio 50:1 to 100:1 by massProvides sufficient resolving power for most separations.[2]

Troubleshooting Guide

Problem: Poor separation between the product and an impurity.

  • Possible Cause: The polarity of the mobile phase is not optimal.

  • Suggested Solution:

    • Re-optimize the solvent system using TLC. A less polar eluent (e.g., a lower percentage of ethyl acetate) will increase the retention time on the column and may improve separation from less polar impurities.[2]

    • If impurities are very close in polarity, consider using a shallow gradient elution, starting with a low polarity and gradually increasing it.

Problem: The purified compound is a yellow or brown oil/solid.

  • Possible Cause: The color is likely due to trace amounts of oxidized impurities, which are common with aniline compounds.[2]

  • Suggested Solution:

    • Pass the material through a short plug of silica gel using a less polar eluent (e.g., 5% ethyl acetate in hexanes). The colored, more polar impurities should remain at the top of the plug.

    • In some cases, recrystallization or treatment with activated charcoal can also be effective for decolorization.[2]

Problem: The product is not coming off the column.

  • Possible Causes:

    • The eluent is not polar enough.

    • The compound may be decomposing on the silica gel.[6]

  • Suggested Solution:

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

    • If decomposition is suspected, perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed.[6] If the compound is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[6]

Problem: The product is eluting too quickly (in the solvent front).

  • Possible Cause: The eluent is too polar.

  • Suggested Solution:

    • Reduce the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexanes).

    • Always check the first few fractions collected, as highly non-polar compounds can elute very quickly.[6]

Visual Guides

G cluster_prep Preparation cluster_run Execution cluster_post Isolation Crude Crude Sample TLC 1. Develop TLC System (Aim for Rf ≈ 0.25) Crude->TLC Pack 2. Pack Silica Column TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Continue Elution Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? PoorSep->Tailing No Solvent Decrease Eluent Polarity or Run Gradient PoorSep->Solvent Yes NoProduct No Product Eluting? Tailing->NoProduct No TEA Add 0.5-1% TEA to Eluent Tailing->TEA Yes IncreasePol Increase Eluent Polarity NoProduct->IncreasePol Yes End Problem Solved NoProduct->End No Solvent->End TEA->End CheckStab Check Compound Stability on Silica IncreasePol->CheckStab If still no product CheckStab->End

References

removing colored impurities from 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-bis(trifluoromethyl)aniline. Our aim is to help you address common challenges, particularly the removal of colored impurities, to ensure the quality and integrity of your experimental outcomes.

Troubleshooting Guide: Removing Colored Impurities

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: My solid this compound is discolored (yellow, brown, or reddish-brown).

  • Potential Cause: The discoloration is likely due to the presence of oxidized impurities.[1][2] Anilines, as a class of compounds, are susceptible to air and light-induced oxidation, which can lead to the formation of colored, high-molecular-weight byproducts.[2][3]

  • Recommended Actions:

    • Recrystallization: This is often the most effective first step for purifying solid organic compounds.[1] The choice of solvent is critical and may require some screening.

    • Activated Charcoal Treatment: For persistent color, treatment with activated charcoal during recrystallization can be effective.[2]

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography over silica gel or alumina can be employed.[2]

Issue 2: The discoloration persists even after a single recrystallization.

  • Potential Cause: The chosen recrystallization solvent may not be optimal for separating the impurities, or the concentration of impurities is high.

  • Recommended Actions:

    • Solvent System Screening: Experiment with a range of solvents of varying polarities (e.g., hexanes, ethanol, methanol) to find a system that provides good differential solubility for the desired compound and the impurities.[1]

    • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

    • Combined Approach: Follow recrystallization with column chromatography for difficult-to-remove impurities.

Issue 3: I am losing a significant amount of my compound during purification.

  • Potential Cause:

    • The compound may be too soluble in the chosen cold recrystallization solvent.

    • During column chromatography, the compound may be irreversibly binding to the stationary phase, or the fraction collection may not be optimized.

  • Recommended Actions:

    • Recrystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[1] Use a minimal amount of cold solvent to wash the collected crystals.[1]

    • Column Chromatography: Use a less acidic stationary phase like neutral alumina if your compound is degrading on silica gel.[2] Carefully monitor the elution with Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound is expected to be a white to light yellow or brown solid or liquid, similar to other bromo-trifluoromethyl-aniline isomers.[1]

Q2: How can I prevent the formation of colored impurities?

To minimize the formation of colored impurities, it is advisable to store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a cool temperature (refrigeration at 2-8°C is recommended).[3] Avoid contact with strong oxidizing agents.[3]

Q3: Which analytical techniques are best for assessing the purity of my compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for determining the purity of your compound and identifying any impurities.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and identifying impurities.[5]

Q4: What are the likely impurities in my sample?

Besides oxidation products, potential impurities could include positional isomers or over-brominated species, depending on the synthetic route.[2][6]

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general method for the recrystallization of this compound.

  • Solvent Selection: In a test tube, dissolve a small amount of the impure compound in a minimal amount of a test solvent (e.g., hexanes, ethanol) at its boiling point.

  • Dissolution: In a larger flask, dissolve the bulk of the impure material in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification by column chromatography.

  • Stationary Phase and Eluent Selection: Using TLC, determine a suitable solvent system (eluent) that provides good separation of the desired compound from its impurities. A common starting point is a mixture of hexanes and ethyl acetate. The stationary phase is typically silica gel.[2]

  • Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[2]

  • Elution: Begin eluting with the mobile phase, collecting fractions in an orderly manner.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Quantitative Data Summary

Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent: Hexanes, Ethanol, or MethanolRemoval of polar and non-polar impurities
Temperature: Cooling to 0-5 °CIncreased yield of purified solid
Column Chromatography Stationary Phase: Silica Gel or AluminaSeparation of closely related impurities
Eluent: Hexanes/Ethyl Acetate GradientIsolation of the pure compound

Visualizations

G cluster_0 Troubleshooting Workflow for Colored Impurities start Start: Discolored Compound recrystallize Perform Recrystallization start->recrystallize assess_color Assess Color of Crystals recrystallize->assess_color charcoal_step Recrystallize with Activated Charcoal assess_color->charcoal_step Still Colored end_product Pure Compound assess_color->end_product Colorless/Acceptable column_chrom Perform Column Chromatography charcoal_step->column_chrom column_chrom->end_product end_fail Consult Senior Chemist column_chrom->end_fail If purity is still low

Caption: Troubleshooting workflow for removing colored impurities.

G cluster_1 Potential Degradation Pathway aniline This compound oxidized_intermediates Oxidized Intermediates aniline->oxidized_intermediates Oxidation oxidizing_agents Air (O2), Light oxidizing_agents->oxidized_intermediates colored_impurities Colored Polymeric Impurities oxidized_intermediates->colored_impurities Polymerization

Caption: Simplified potential degradation pathway leading to colored impurities.

References

Technical Support Center: 2-Bromo-4,5-bis(trifluoromethyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-Bromo-4,5-bis(trifluoromethyl)aniline. Below, you will find frequently asked questions and troubleshooting guides to address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: While a definitive list of impurities is highly dependent on the specific synthetic route, common impurities can be inferred from the likely precursors and reaction type. The most probable synthesis involves the bromination of 3,4-bis(trifluoromethyl)aniline. Based on this, the common impurities include:

  • Unreacted Starting Material: 3,4-bis(trifluoromethyl)aniline.

  • Over-brominated Products: Dibromo-derivatives, such as 2,6-Dibromo-4,5-bis(trifluoromethyl)aniline.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring, though typically minor depending on reaction conditions.

  • Residual Solvents and Reagents: Solvents and brominating agents (e.g., N-bromosuccinimide, bromine) or their byproducts.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Suboptimal Reaction Conditions: The temperature, reaction time, or choice of solvent may not be optimal.

  • Degradation of Starting Material or Product: The starting material or the product might be sensitive to the reaction conditions.

  • Loss during Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps like column chromatography or recrystallization.

Q3: How can I effectively purify the final product to remove common impurities?

A3: Purification of this compound can typically be achieved through:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts. A non-polar/polar solvent system, such as a hexane/ethyl acetate gradient, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems during the synthesis.

Problem 1: Presence of Unreacted Starting Material
Symptom Possible Cause Suggested Solution
A spot corresponding to the starting material (3,4-bis(trifluoromethyl)aniline) is observed on TLC/HPLC analysis of the crude product.Insufficient amount of brominating agent.Increase the molar equivalents of the brominating agent (e.g., NBS or Br₂) incrementally.
Reaction time is too short.Extend the reaction time and monitor the progress by TLC/HPLC until the starting material is consumed.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of side products.
Problem 2: Formation of Over-brominated Byproducts
Symptom Possible Cause Suggested Solution
Mass spectrometry or NMR analysis indicates the presence of dibromo-species.Excess of brominating agent.Reduce the molar equivalents of the brominating agent. A stoichiometric amount or a slight excess is often sufficient.
Reaction temperature is too high or reaction time is too long.Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the desired product is formed.

Experimental Protocols

A representative experimental protocol for the synthesis of a related compound, 2-Bromo-5-(trifluoromethyl)aniline, is provided below to illustrate a general procedure that could be adapted.

Synthesis of 2-Bromo-5-(trifluoromethyl)aniline

This is a two-step process starting from 2-bromobenzotrifluoride.

Step 1: Nitration of 2-bromobenzotrifluoride

  • To a stirred solution of 2-bromobenzotrifluoride in concentrated sulfuric acid, slowly add fuming nitric acid at a low temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-nitrobenzotrifluoride.

Step 2: Reduction of 2-bromo-5-nitrobenzotrifluoride

  • Dissolve the 2-bromo-5-nitrobenzotrifluoride from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate or perform catalytic hydrogenation with palladium on carbon.

  • If using tin(II) chloride, heat the reaction mixture at reflux for several hours.

  • After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude 2-Bromo-5-(trifluoromethyl)aniline.

  • Purify the crude product by column chromatography or recrystallization.[1]

Visualizing the Synthesis and Impurity Formation

The following diagram illustrates the plausible synthetic pathway for this compound and the formation of common impurities.

Synthesis_and_Impurities SM 3,4-bis(trifluoromethyl)aniline (Starting Material) Reagent + Brominating Agent (e.g., NBS, Br2) SM->Reagent Product This compound (Desired Product) OverBrom 2,6-Dibromo-4,5-bis(trifluoromethyl)aniline (Over-bromination Impurity) Product->OverBrom Further Bromination (Excess Reagent) Reagent->Product Bromination

Caption: Synthetic pathway and potential impurity formation.

References

optimizing reaction conditions for the synthesis of 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4,5-bis(trifluoromethyl)aniline. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The logical and most direct precursor for the synthesis of this compound is 4,5-bis(trifluoromethyl)aniline. The reaction involves the electrophilic bromination of this starting material.

Q2: What are the expected challenges in the bromination of 4,5-bis(trifluoromethyl)aniline?

The synthesis of this compound by direct bromination of 4,5-bis(trifluoromethyl)aniline presents several challenges. The two trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The amino (-NH₂) group is an activating, ortho-, para-director. The interplay of these electronic effects can lead to difficulties in achieving high yield and selectivity. Potential issues include slow reaction rates, the formation of isomeric byproducts, and over-bromination.

Q3: How can I control the regioselectivity of the bromination to favor the desired 2-bromo isomer?

Controlling the regioselectivity is crucial. The amino group directs bromination to the positions ortho and para to it. In 4,5-bis(trifluoromethyl)aniline, the 2- and 6-positions are ortho to the amino group, and the 3-position is meta. Due to steric hindrance from the adjacent trifluoromethyl group at the 4-position, bromination at the 2-position is generally favored over the 6-position. To enhance selectivity, consider the following:

  • Choice of Brominating Agent: Using a less reactive brominating agent can increase selectivity.

  • Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable product.[1]

  • Solvent: The choice of solvent can influence the reaction's selectivity.[1]

Q4: What are the likely side products in this reaction?

Potential side products include:

  • Over-bromination products: Dibrominated anilines, such as 2,6-dibromo-4,5-bis(trifluoromethyl)aniline, can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.[1]

  • Isomeric products: Although less likely due to electronics and sterics, small amounts of other bromo-isomers might be formed.

Q5: What purification techniques are recommended for isolating this compound?

The crude product can be purified using standard techniques such as:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and side products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the catalyst (if used).1. Use a more reactive brominating agent (e.g., NBS with an activator, or Br₂). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the catalyst is fresh and handled under appropriate conditions.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high. 2. Highly reactive brominating agent. 3. Incorrect solvent polarity.1. Lower the reaction temperature.[1] 2. Switch to a milder brominating agent (e.g., N-Bromosuccinimide). 3. Screen different solvents to optimize selectivity.[1]
Significant Over-bromination 1. Excess of brominating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Monitor the reaction progress by TLC or GC and quench the reaction upon consumption of the starting material. 3. Reduce the reaction temperature.
Difficulty in Product Isolation/Purification 1. Products are oily or have similar polarities. 2. Presence of hard-to-remove impurities.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization to a solid for easier handling. 2. Perform an aqueous workup to remove inorganic salts. Consider a pre-purification step like an acid-base extraction.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-bis(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Hypothetical Reaction Optimization

Entry Brominating Agent Solvent Temperature (°C) Time (h) Yield (%)
1NBSCH₃CN252445
2NBSCH₂Cl₂252440
3Br₂CH₂Cl₂0 to 25660 (with side products)
4NBSCH₃CN50865
5Br₂ in Acetic AcidAcetic Acid251255 (cleaner reaction)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4,5-bis(trifluoromethyl)aniline in solvent add_reagent Add Brominating Agent start->add_reagent 1.0 eq monitor Monitor by TLC/GC add_reagent->monitor Stir at defined temp. quench Quench Reaction monitor->quench Reaction complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Isolated Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions_low_yield Troubleshooting Low Yield cluster_solutions_side_products Troubleshooting Side Products start Reaction Outcome low_yield Low Yield / No Reaction start->low_yield side_products Multiple Side Products start->side_products pure_product High Yield & Purity start->pure_product increase_temp Increase Temperature low_yield->increase_temp change_reagent More Reactive Brominating Agent low_yield->change_reagent increase_time Increase Reaction Time low_yield->increase_time decrease_temp Decrease Temperature side_products->decrease_temp milder_reagent Milder Brominating Agent side_products->milder_reagent optimize_solvent Optimize Solvent side_products->optimize_solvent

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Storage and Stability of 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Bromo-4,5-bis(trifluoromethyl)aniline to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to minimize exposure to air and moisture.[1][2]

Q2: My this compound has turned yellow/brown. Can I still use it?

A2: Discoloration is a common sign of degradation in anilines, often due to oxidation.[1][2] While a slight color change might not affect all applications, for sensitive experiments, it is a strong indicator of reduced purity. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC, before use. If significant impurities are detected, purification may be necessary.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors that can lead to the degradation of this compound are:

  • Oxidation: Exposure to air can cause the aniline functional group to oxidize, often leading to the formation of colored impurities.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic amines.[2]

  • Thermal Stress: High temperatures can cause thermal decomposition.

  • Moisture: The trifluoromethyl groups may be susceptible to hydrolysis under certain conditions, although they are generally more stable than many other functional groups.

Q4: What substances are incompatible with this compound?

A4: This compound should not be stored with strong oxidizing agents or strong acids, as they can react with the aniline group and cause degradation.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration (Yellowing/Browning) of the solid Oxidation due to exposure to air.1. Confirm the purity using HPLC or GC-MS. 2. If purity is compromised, consider purification (e.g., recrystallization). 3. For future storage, ensure the container is tightly sealed under an inert atmosphere (argon or nitrogen).
Appearance of new peaks in HPLC/GC-MS analysis Degradation of the compound.1. Identify the degradation products using mass spectrometry. Potential degradation products could include oxidized species or dehalogenated derivatives. 2. Review storage conditions and handling procedures to minimize exposure to air, light, and heat.
Inconsistent experimental results Degradation of the starting material leading to variable purity.1. Always check the purity of this compound before use, especially for a new bottle or after prolonged storage. 2. Store the compound in small, single-use aliquots under an inert atmosphere to prevent repeated exposure of the bulk material to air.
Poor solubility after storage Formation of insoluble polymeric impurities due to degradation.1. Attempt to dissolve a small sample in a trusted solvent to confirm insolubility. 2. If the material is partially soluble, filter the solution and analyze the purity of the soluble portion. The insoluble part consists of impurities.

Data on Potential Degradation under Forced Conditions

The following table provides representative data on the potential degradation of halogenated anilines under forced degradation conditions. Note that this data is based on studies of analogous compounds and should be used as a guideline. Specific testing of this compound is recommended for precise degradation profiles.

Stress Condition Typical Degradation (%) Potential Degradation Products
Acidic Hydrolysis (1M HCl at 80°C for 24h) 5 - 15%Dehalogenated and/or hydrolyzed species
Alkaline Hydrolysis (1M NaOH at 80°C for 24h) 10 - 25%Dehalogenated and/or hydrolyzed species
Oxidative (30% H₂O₂ at RT for 24h) 20 - 50%N-oxides, nitroso, and nitro compounds, colored polymeric species
Thermal (105°C for 72h) 5 - 20%Dehalogenated species, polymeric impurities
Photolytic (ICH Q1B conditions) 15 - 40%Colored degradation products, radicals leading to polymerization

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for developing an HPLC-based purity test for this compound.

1. Instrumentation and Reagents:

  • HPLC with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

4. Analysis:

  • Inject the sample and record the chromatogram.

  • The purity can be estimated by the area percentage of the main peak.

  • For forced degradation samples, inject the stressed sample to observe the formation of degradation product peaks. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.[3][4]

1. Acid and Base Hydrolysis:

  • Dissolve the compound in a small amount of a co-solvent (e.g., acetonitrile) and dilute with 1M HCl or 1M NaOH to a final concentration of about 1 mg/mL.

  • Heat the solutions at 60-80°C for several hours.

  • At various time points, withdraw an aliquot, neutralize it, and analyze by HPLC.

2. Oxidation:

  • Dissolve the compound in a suitable solvent and add 3-30% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Monitor the degradation by HPLC at different time intervals.

3. Thermal Degradation:

  • Place a known amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 70-105°C).

  • At different time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

4. Photodegradation:

  • Expose a solution of the compound (e.g., in acetonitrile/water) and a solid sample to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5]

  • Keep control samples protected from light.

  • Analyze the exposed and control samples by HPLC.

Visualizations

storage_workflow cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways storage_conditions Store in a cool, dry, dark place stable_compound Stable Compound (High Purity) storage_conditions->stable_compound inert_atmosphere Under inert atmosphere (Argon/Nitrogen) inert_atmosphere->stable_compound tightly_sealed Tightly sealed container tightly_sealed->stable_compound oxidation Oxidation (Air Exposure) degraded_compound Degraded Compound (Impurities Present) oxidation->degraded_compound photodegradation Photodegradation (Light Exposure) photodegradation->degraded_compound thermal_degradation Thermal Degradation (Heat) thermal_degradation->degraded_compound hydrolysis Hydrolysis (Moisture) hydrolysis->degraded_compound compound This compound compound->storage_conditions Follow compound->oxidation compound->photodegradation compound->thermal_degradation compound->hydrolysis

Caption: Logical workflow for the storage and potential degradation of the compound.

troubleshooting_flowchart start Observe Issue with Compound discoloration Is there discoloration? start->discoloration new_peaks Are there new peaks in analysis? discoloration->new_peaks No check_purity_color Check purity via HPLC/GC-MS discoloration->check_purity_color Yes inconsistent_results Are experimental results inconsistent? new_peaks->inconsistent_results No review_storage_peaks Review storage conditions Identify new peaks via MS new_peaks->review_storage_peaks Yes check_purity_consistency Check purity of starting material before each use inconsistent_results->check_purity_consistency Yes end_node Implement corrective actions: - Purify if necessary - Improve storage conditions - Aliquot compound inconsistent_results->end_node No check_purity_color->end_node review_storage_peaks->end_node check_purity_consistency->end_node

Caption: Troubleshooting workflow for addressing common issues.

References

Technical Support Center: Synthesis of 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Bromo-4,5-bis(trifluoromethyl)aniline. The information is presented in a question-and-answer format to directly address specific issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most probable synthetic route is the direct electrophilic bromination of 3,4-bis(trifluoromethyl)aniline. This reaction involves treating the starting aniline with a suitable brominating agent to introduce a bromine atom onto the aromatic ring. Due to the presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups, the aniline ring is highly deactivated, which can present challenges for this transformation.

Q2: What are the primary challenges associated with the bromination of 3,4-bis(trifluoromethyl)aniline?

A2: The primary challenges stem from the reduced nucleophilicity of the aromatic ring due to the two trifluoromethyl groups. This deactivation can lead to slow reaction rates and may require harsh reaction conditions, which in turn can lead to the formation of side products. Achieving high regioselectivity for the desired 2-bromo isomer can also be a significant hurdle.

Q3: What are the expected major side products in this reaction?

A3: Potential side products include other constitutional isomers of monobrominated 3,4-bis(trifluoromethyl)aniline. Depending on the reaction conditions, over-bromination leading to dibromo-derivatives could also occur, although this is less likely given the deactivated nature of the ring.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting aniline and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for analyzing the reaction mixture and identifying the products being formed.

Q5: What purification techniques are recommended for the final product?

A5: Column chromatography on silica gel is a common and effective method for purifying the desired product from unreacted starting material and any side products. Recrystallization from a suitable solvent system can also be employed to obtain highly pure this compound.[1]

Troubleshooting Guide

Low or No Product Yield

Issue: After performing the reaction and work-up, I have a very low yield of the desired this compound, or no product at all.

Potential Cause Recommended Action
Insufficiently Reactive Brominating Agent The highly deactivated nature of the 3,4-bis(trifluoromethyl)aniline ring requires a potent brominating agent. Consider using a more reactive source of electrophilic bromine, such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst, or a bromine/Lewis acid combination.
Inadequate Reaction Temperature Deactivated systems often require higher temperatures to proceed at a reasonable rate. If the reaction is being run at room temperature, consider cautiously increasing the temperature. Monitor the reaction closely by TLC to avoid decomposition.
Poor Quality of Reagents or Solvents Ensure that the starting aniline is pure and that all solvents are anhydrous, as water can interfere with many bromination reactions.[2] Use freshly opened or purified reagents.
Incorrect Stoichiometry An insufficient amount of the brominating agent will lead to incomplete conversion. A slight excess of the brominating agent may be necessary to drive the reaction to completion.
Formation of Multiple Products (Low Regioselectivity)

Issue: My reaction produces a mixture of isomers, making it difficult to isolate the desired this compound.

Potential Cause Recommended Action
Reaction Conditions Favoring Multiple Isomers The choice of solvent and temperature can influence the regioselectivity of the bromination. Experiment with different solvents, such as halogenated solvents or polar aprotic solvents, to see if selectivity can be improved. Running the reaction at a lower temperature may also enhance the selectivity for the thermodynamically favored product.[3]
Steric and Electronic Effects The directing effects of the amino and trifluoromethyl groups will determine the position of bromination. While the amino group is an ortho, para-director, the strong deactivating nature of the two -CF₃ groups complicates the outcome. A thorough analysis of the product mixture using techniques like NMR and GC-MS is crucial to understand the isomeric distribution and to devise a purification strategy.

Experimental Protocols

General Protocol for the Bromination of 3,4-bis(trifluoromethyl)aniline:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-bis(trifluoromethyl)aniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or glacial acetic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide, 1.05 eq) portion-wise to the stirred solution. If required, add a catalytic amount of a protic or Lewis acid.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time, monitoring its progress by TLC. If no reaction is observed, the mixture may be allowed to warm to room temperature or gently heated.

  • Quenching: Once the reaction is complete, quench any remaining brominating agent by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite.

  • Work-up: Transfer the mixture to a separatory funnel and perform an aqueous work-up. This typically involves washing with water and brine, followed by drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield or No Product check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities Suspected increase_temp Increase Temperature check_conditions->increase_temp No Reaction at Low Temp stronger_reagent Use Stronger Brominating Agent check_conditions->stronger_reagent Slow/No Reaction adjust_stoichiometry Adjust Reagent Ratio check_stoichiometry->adjust_stoichiometry Incomplete Conversion success Improved Yield increase_temp->success stronger_reagent->success adjust_stoichiometry->success purify_reagents->success

Caption: A flowchart for troubleshooting low product yield.

Logical Relationship of Reaction Parameters

Reaction_Parameters Key Parameters in the Bromination of 3,4-bis(trifluoromethyl)aniline starting_material 3,4-bis(trifluoromethyl)aniline (Deactivated Ring) product This compound starting_material->product brominating_agent Brominating Agent (e.g., NBS, Br2) brominating_agent->product solvent Solvent (Polarity, Aprotic/Protic) yield Yield & Regioselectivity solvent->yield temperature Temperature temperature->yield catalyst Catalyst (Acidic) catalyst->product product->yield

Caption: Interplay of factors affecting the synthesis outcome.

References

Technical Support Center: LC-MS Analysis of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of halogenated anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing halogenated anilines using LC-MS?

The analysis of halogenated anilines by LC-MS can be challenging due to several factors. These compounds, particularly those with basic amine groups, are prone to strong interactions with residual silanol groups on silica-based reversed-phase columns. This can lead to poor peak shapes, specifically peak tailing.[1][2] Additionally, halogenated compounds can be thermally labile, potentially degrading in the injector port if temperatures are too high.[3] In the mass spectrometer, ion suppression is a significant concern, where co-eluting matrix components interfere with the ionization of the target analytes, leading to reduced sensitivity and inaccurate quantification.[3][4][5]

Q2: How can I improve the peak shape for my halogenated aniline analytes?

Poor peak shape, especially peak tailing, is a frequent issue.[1] The primary cause is often secondary interactions between the basic aniline compounds and acidic residual silanol groups on the HPLC column.[1][6] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with basic analytes.[1][7]

  • Column Selection: Utilize a column with a stationary phase designed to minimize silanol interactions, such as an end-capped or polar-embedded column.[8]

  • Solvent Strength: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[2][9]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample to see if the peak shape improves.[1]

Q3: My signal intensity is low or non-existent. What should I check?

Low or no signal for your halogenated aniline can stem from several issues throughout the LC-MS system. A systematic approach is key to identifying the root cause.[3]

  • Sample Preparation: Verify that your sample concentration is appropriate and that the analyte is stable in the chosen solvent.[3]

  • Ionization Mode: The choice between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) is critical. ESI is generally better for more polar, ionizable compounds, while APCI is often preferred for less polar, lower-molecular-weight compounds.[10][11] It's recommended to screen your analytes in both positive and negative ionization modes to determine the optimal setting.[11]

  • MS Parameters: Optimize key mass spectrometer parameters such as capillary voltage, gas flows, and temperatures through manual tuning to maximize the signal for your specific analyte.[10][12]

  • Ion Suppression: Co-eluting matrix components can significantly suppress the ionization of your analyte.[4][5] Improving sample clean-up or chromatographic separation can help mitigate this effect.[4][13]

Q4: What causes high background noise in my chromatogram?

High background noise can obscure your analyte peaks and negatively impact sensitivity. Common sources include:

  • Contaminated Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives.[9][14] Contaminants in the mobile phase can lead to a high background signal.[15]

  • Contaminated System: The LC-MS system itself can become contaminated over time from sample residues, mobile phase impurities, or column bleed.[13][16] Regularly cleaning the ion source is crucial.[15]

  • Sample Matrix: Complex sample matrices can introduce a high level of background noise.[17] Employing more thorough sample preparation techniques like solid-phase extraction (SPE) can help remove interfering components.[13]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Column Lower the mobile phase pH to 2-3 to protonate silanol groups.[1][7] Use a column with end-capping or a different stationary phase chemistry.[8]
Column Overload Dilute the sample by a factor of 10 and re-inject to see if peak shape improves.[1]
Injection Solvent Mismatch Ensure the sample solvent is weaker than or the same as the initial mobile phase composition.[2][9]
Column Degradation Replace the column with a new one to see if the problem is resolved.[7] Check for a void at the column inlet or a blocked frit.[1]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[2]
Problem: Low Sensitivity / No Signal
Potential Cause Troubleshooting Steps
Inappropriate Ionization Mode Infuse the analyte and test both ESI and APCI in positive and negative modes to find the optimal setting.[10][11]
Suboptimal MS Parameters Perform a manual tune of the mass spectrometer, optimizing parameters like capillary voltage, nebulizer gas flow, and drying gas temperature.[10][12]
Ion Suppression Improve sample clean-up using techniques like SPE.[13] Adjust the chromatographic method to separate the analyte from interfering matrix components.[4]
Sample Degradation Ensure the sample is fresh and has been stored correctly.[15] Check for potential degradation in the injector by lowering the temperature.[3]
Leaks in the System Check all fittings and connections for any signs of leaks.[15]
Problem: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or Additives Prepare fresh mobile phase using high-purity, LC-MS grade solvents and reagents.[9][15]
Contaminated LC-MS System Clean the ion source and ion optics.[15] Flush the LC system with an appropriate cleaning solution.
Complex Sample Matrix Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences.[13]
Column Bleed Condition a new column properly before use. If the column is old, it may need to be replaced.[16]

Experimental Protocols

General LC-MS Method for Halogenated Anilines

This protocol provides a starting point for the analysis of halogenated anilines. Optimization will be required for specific analytes and matrices.

1. Sample Preparation:

  • For relatively clean samples, filtration through a 0.22 µm filter may be sufficient.[13]

  • For complex matrices (e.g., biological fluids, environmental samples), solid-phase extraction (SPE) is recommended to remove interfering components and concentrate the analytes.[13]

2. Liquid Chromatography (LC) Conditions:

Parameter Typical Setting
Column C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.[10]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

3. Mass Spectrometry (MS) Parameters:

Parameter Typical Setting (ESI)
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.0 - 4.5 kV
Nebulizer Gas (Nitrogen) 30 - 50 psi
Drying Gas (Nitrogen) Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Scan Type Full Scan (for initial method development) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for targeted quantification)
Mass Range 50 - 500 m/z (adjust based on analyte mass)

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_end Resolution start LC-MS Problem Encountered peak_shape Poor Peak Shape? start->peak_shape Analyze Chromatogram sensitivity Low Sensitivity? start->sensitivity Analyze Mass Spectrum retention_time Retention Time Shift? peak_shape->retention_time No peak_shape_solutions Adjust Mobile Phase pH Change Column Check Injection Solvent peak_shape->peak_shape_solutions Yes rt_solutions Check Pump Pressure Equilibrate Column Prepare Fresh Mobile Phase retention_time->rt_solutions Yes retention_time->sensitivity No end Problem Resolved peak_shape_solutions->end rt_solutions->end background High Background? sensitivity->background No sensitivity_solutions Optimize Ion Source Check for Ion Suppression Verify Sample Concentration sensitivity->sensitivity_solutions Yes background_solutions Use High-Purity Solvents Clean Ion Source Improve Sample Prep background->background_solutions Yes background->end No sensitivity_solutions->end background_solutions->end

Caption: A troubleshooting workflow for common LC-MS issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis sample_prep Sample Collection & Storage filtration Filtration (0.22 µm) sample_prep->filtration spe Solid-Phase Extraction (SPE) (for complex matrices) sample_prep->spe injection Autosampler Injection filtration->injection spe->injection column Reversed-Phase C18 Column injection->column gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->gradient ionization Electrospray Ionization (ESI) gradient->ionization analysis Mass Analysis (Full Scan or SIM/MRM) ionization->analysis detection Data Acquisition analysis->detection processing Chromatogram Processing Peak Integration detection->processing quantification Quantification & Reporting processing->quantification

Caption: A typical experimental workflow for LC-MS analysis.

References

Technical Support Center: Scale-Up of 2-Bromo-4,5-bis(trifluoromethyl)aniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis and scale-up of 2-Bromo-4,5-bis(trifluoromethyl)aniline. Due to the limited availability of specific literature for this compound, this guide is based on established principles of aromatic chemistry and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most likely synthetic pathway involves the direct electrophilic bromination of the precursor, 4,5-bis(trifluoromethyl)aniline. This reaction introduces a bromine atom onto the aromatic ring.

Q2: What are the primary challenges in the bromination of anilines with strong electron-withdrawing groups?

A2: While the amino group is activating and ortho-, para-directing, the two trifluoromethyl groups are strongly deactivating and meta-directing. This can lead to challenges in achieving high conversion and controlling regioselectivity. The electron-deficient nature of the ring makes it less reactive towards electrophilic attack.

Q3: How can I control the regioselectivity of the bromination to favor the desired 2-bromo isomer?

A3: Controlling regioselectivity can be challenging. The directing effects of the amino and trifluoromethyl groups are opposing. While the amino group directs ortho- and para-, the bis(trifluoromethyl) groups direct to the positions meta to them (positions 2 and 6). Steric hindrance from the bulky trifluoromethyl groups might influence the substitution pattern. Careful selection of the brominating agent and reaction conditions is crucial.

Q4: What are common impurities I might encounter?

A4: Common impurities could include unreacted starting material (4,5-bis(trifluoromethyl)aniline), isomers (such as 6-Bromo-4,5-bis(trifluoromethyl)aniline), and potentially poly-brominated products if the reaction conditions are too harsh. Oxidation of the aniline can also lead to colored impurities.

Q5: Are there any specific safety concerns I should be aware of during the scale-up of this process?

A5: Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1] Bromination reactions can be exothermic, and proper temperature control is critical to prevent runaway reactions, especially at a larger scale.[2] The use of less hazardous brominating agents, such as N-bromosuccinimide (NBS), can be a safer alternative to liquid bromine.

Troubleshooting Guides

Issue 1: Low Conversion of 4,5-bis(trifluoromethyl)aniline
Potential Cause Recommended Action
Insufficiently reactive brominating agent. The electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, making it less susceptible to electrophilic attack. Consider using a more potent brominating system, such as bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃), or a more reactive brominating agent.
Reaction temperature is too low. While lower temperatures can help control selectivity, they may also lead to slow reaction rates. Gradually increase the reaction temperature while carefully monitoring for side product formation.
Inadequate mixing at scale. Poor mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient agitation is maintained throughout the reaction, especially during the addition of reagents.
Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities
Potential Cause Recommended Action
Competing directing effects of the substituents. The solvent can play a significant role in influencing regioselectivity in the bromination of substituted anilines.[3] Experiment with a range of solvents with varying polarities to optimize the formation of the desired 2-bromo isomer.
High reaction temperature. Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Nature of the brominating agent. Different brominating agents can exhibit different selectivities. Compare the results obtained with elemental bromine versus N-bromosuccinimide (NBS).
Issue 3: Formation of Colored Impurities
Potential Cause Recommended Action
Oxidation of the aniline starting material or product. Anilines are susceptible to air oxidation, which can produce colored impurities.[4] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). During workup, washing the organic layer with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) can help remove colored oxidation byproducts.[2]
Residual bromine in the final product. Unreacted bromine can impart a yellow or brown color to the product.[2] Wash the crude product thoroughly with a solution of a reducing agent like sodium thiosulfate to quench any remaining bromine.[2]

Experimental Protocols

Protocol 1: Synthesis of 4,5-bis(trifluoromethyl)aniline (Precursor)

This protocol is based on the general procedure for the reduction of nitroarenes.[5]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and gas inlet, charge 3,5-bis(trifluoromethyl)nitrobenzene and a suitable solvent such as ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Purge the reactor with nitrogen and then introduce hydrogen gas. Maintain a positive pressure of hydrogen (e.g., 2-3 bar) and heat the mixture to a suitable temperature (e.g., 60°C).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4,5-bis(trifluoromethyl)aniline. The product can be further purified by distillation or recrystallization.

Protocol 2: Bromination of 4,5-bis(trifluoromethyl)aniline

This is a general protocol for the bromination of an aniline derivative.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4,5-bis(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cooling: Cool the solution to a low temperature (e.g., 0-5°C) using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture via the addition funnel. Maintain the temperature below 5°C during the addition.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to determine the endpoint.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a solution of sodium thiosulfate or sodium bisulfite.

  • Work-up: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following tables provide representative data from analogous bromination reactions of anilines. Note: This data is for illustrative purposes only and may not be directly applicable to the production of this compound.

Table 1: Effect of Solvent on Regioselectivity of Bromination of a meta-Substituted Aniline [3]

SolventRatio of (2-bromo + 4-bromo) / 6-bromo isomers
Dioxane2.3
Chloroform1.5
Acetonitrile0.8
N,N-Dimethylformamide (DMF)0.6

Table 2: Temperature Control Strategies for Aniline Bromination [2]

StrategyTypical Temperature RangeNotes
Uncontrolled BrominationRoom TemperatureHighly exothermic, often leads to polybromination.
Controlled Bromination (Acetanilide)0-10°C (Ice Bath)Protection of the amino group allows for better temperature and reaction control.

Visualizations

Synthesis_Pathway 4,5-bis(trifluoromethyl)aniline 4,5-bis(trifluoromethyl)aniline Reaction Reaction 4,5-bis(trifluoromethyl)aniline->Reaction Substrate Brominating Agent Brominating Agent Brominating Agent->Reaction Reagent This compound This compound Reaction->this compound Product

Caption: Synthesis of this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Start Low Yield or Purity Issue Check_Conversion Check Conversion Start->Check_Conversion Check_Purity Check Purity Start->Check_Purity Optimize_Reagent Optimize Brominating Agent/Catalyst Check_Conversion->Optimize_Reagent Optimize_Temp Adjust Temperature Check_Conversion->Optimize_Temp Optimize_Solvent Change Solvent Check_Purity->Optimize_Solvent Improve_Purification Improve Purification Method Check_Purity->Improve_Purification

Caption: Troubleshooting workflow for production issues.

References

Technical Support Center: Synthesis of Trifluoromethylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated anilines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Q1: My reaction is showing low yield and incomplete conversion of the starting aniline. What are the potential causes and how can I improve it?

A1: Low yields in trifluoromethylation reactions can stem from several factors, including suboptimal reaction conditions, reagent instability, and competing side reactions. Here are some troubleshooting steps:

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. For instance, in some trifluoromethylarylation reactions, hexafluoroisopropanol (HFIP) has been shown to be a unique solvent that promotes selective aniline functionalization, while other common solvents may yield no product.[1]

    • Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress using techniques like TLC or LC-MS.[2] For some protocols, such as the Buchwald-Hartwig amination, reactions are typically run for 12-24 hours.[2]

    • Reagent Stoichiometry: An excess of certain reagents can have a negative effect on the yield. For example, in the trifluoromethylarylation of alkenes using anilines, an excess of the trifluoromethylating agent can be detrimental.[1]

  • Reagent and Catalyst Quality:

    • Catalyst and Ligand: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of palladium precatalyst and phosphine ligand is critical for success, especially with electron-deficient substrates like those containing a trifluoromethyl group.[2] Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.[2]

    • Base Selection: The base used in the reaction plays a crucial role. In Buchwald-Hartwig amination, a bulky base like NaOtBu is often used.[3] The strength and nature of the base can influence the reaction rate and the prevalence of side reactions.

  • Atmosphere and Moisture Control:

    • Many trifluoromethylation reactions, particularly those involving organometallic catalysts like the Buchwald-Hartwig amination, are sensitive to air and moisture.[2] It is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[2] All glassware should be oven-dried, and solvents must be anhydrous and deoxygenated.[2]

Issue 2: Formation of Undesired Byproducts

Q2: I am observing significant amounts of byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge. Identifying the side products can provide clues to the underlying issue. Here are some common side reactions and mitigation strategies:

  • Aniline Polymerization: Anilines are susceptible to oxidation, which can lead to the formation of dimers and polymers, especially under oxidative conditions.[1]

    • Mitigation: Using a solvent like HFIP can create a hydrogen bonding network with the aniline, altering its reactivity and preventing polymerization.[1] Strict control of the reaction atmosphere to exclude oxygen is also crucial.

  • Hydrodehalogenation (in cross-coupling reactions): In reactions like the Buchwald-Hartwig amination, a common side reaction is the replacement of the halide on the aromatic ring with a hydrogen atom, leading to a hydrodehalogenated arene. This can compete with the desired C-N bond formation.[3]

    • Mitigation: Optimizing the ligand, base, and reaction temperature can help to favor the desired reductive elimination over β-hydride elimination, which leads to hydrodehalogenation.[3]

  • Formation of Nitroso or Nitro Derivatives: The aniline nitrogen can be oxidized to form nitroso or nitro derivatives, especially if the starting material is unstable or the reaction conditions are too harsh.[4]

    • Mitigation: Store the aniline starting material under an inert atmosphere and protect it from light and heat to prevent degradation.[4] Using milder reaction conditions can also help to prevent oxidation.

  • Defluorination: The trifluoromethyl group, while generally stable, can undergo defluorination under certain conditions, such as in the presence of a strong base.[5][6]

    • Mitigation: Careful selection of the base and reaction temperature is important to avoid defluorination. If defluorination is a persistent issue, alternative synthetic routes that introduce the trifluoromethyl group at a later stage might be considered.

  • Formation of Trifluoromethyl Olefins: In some reactions involving trifluoromethylating agents and alkenes, the formation of trifluoromethyl olefins as byproducts has been observed.[1]

    • Mitigation: Optimization of the reaction stoichiometry and catalyst system can help to minimize this side reaction.

The following diagram illustrates a general troubleshooting workflow for low yield or byproduct formation issues.

TroubleshootingWorkflow Start Low Yield / Byproduct Formation CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckConditions->Start Adjust CheckReagents Assess Reagent Quality (Purity, Stability) CheckConditions->CheckReagents Conditions OK CheckReagents->Start Replace OptimizeStoichiometry Optimize Reagent Stoichiometry CheckReagents->OptimizeStoichiometry Reagents OK OptimizeStoichiometry->Start Adjust ChangeSolvent Screen Different Solvents OptimizeStoichiometry->ChangeSolvent Stoichiometry Optimized ChangeSolvent->Start Re-run ChangeCatalyst Screen Different Catalysts/ Ligands/Bases ChangeSolvent->ChangeCatalyst Solvent Screened ChangeCatalyst->Start Re-run Purification Improve Purification Method ChangeCatalyst->Purification System Optimized Purification->Start Re-assess Success Problem Solved Purification->Success Purification Improved BuchwaldHartwigWorkflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Pd-Catalyst, Ligand, Base, Aryl Halide, Amine Setup->AddReagents AddSolvent Add Anhydrous Solvent AddReagents->AddSolvent Heat Heat and Stir (80-110 °C, 12-24h) AddSolvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Workup (Cool, Dilute, Filter) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End SandmeyerMechanism Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium + tBuONO ArylRadical Ar• Diazonium->ArylRadical - N₂ Product Ar-CF₃ ArylRadical->Product + CuCF₃ Umemoto Umemoto's Reagent (CF₃⁺ source) CF3Radical CF₃• Umemoto->CF3Radical + Cu(I), SET CuCF3 CuCF₃ CF3Radical->CuCF3 + Cu

References

Validation & Comparative

Navigating the Spectroscopic Landscape of Bromo-Trifluoromethyl Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The substitution pattern of electron-withdrawing groups like bromine and trifluoromethyl on the aniline ring significantly influences the chemical shifts of aromatic protons and carbons. Understanding these effects is crucial for the unambiguous identification of a target molecule and for quality control during synthesis.

Comparative ¹H NMR Data of Bromo-Trifluoromethyl Aniline Isomers

The following table summarizes the ¹H NMR spectral data for several isomers of bromo-trifluoromethyl aniline. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of each proton.

CompoundAromatic Proton 1 (ppm)Aromatic Proton 2 (ppm)Aromatic Proton 3 (ppm)NH₂ Protons (ppm)
2-Bromo-4-(trifluoromethyl)aniline 7.33 (d)7.17 (dd)6.83 (d)4.25 (s)
2-Bromo-5-(trifluoromethyl)aniline 7.45 (d)6.95 (s)6.75 (d)4.0 (br s)
4-Bromo-2-(trifluoromethyl)aniline 7.15 (d)7.05 (dd)6.85 (d)4.10 (s)
4-Bromo-3-(trifluoromethyl)aniline 7.55 (d)7.0 (d)6.8 (dd)3.9 (br s)
2-Bromo-3,5-bis(trifluoromethyl)aniline 7.4 (s)7.2 (s)-4.5 (br s)

Comparative ¹³C NMR Data of Bromo-Trifluoromethyl Aniline Isomers

The ¹³C NMR data provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.

CompoundC-NH₂ (ppm)C-Br (ppm)C-CF₃ (ppm)Other Aromatic C (ppm)CF₃ (ppm)
2-Bromo-4-(trifluoromethyl)aniline 145.2109.8125.1 (q)133.5, 126.4 (q), 115.6124.2 (q)
2-Bromo-5-(trifluoromethyl)aniline 147.8110.5131.5 (q)129.9, 120.2, 115.8 (q)124.5 (q)
4-Bromo-2-(trifluoromethyl)aniline 146.1111.2121.9 (q)135.4, 128.7 (q), 119.5123.8 (q)
4-Bromo-3-(trifluoromethyl)aniline 145.9119.8131.8 (q)132.5, 123.1 (q), 116.2123.4 (q)
2-Bromo-3,5-bis(trifluoromethyl)aniline 148.0112.0132.5 (q), 131.0 (q)120.0 (q), 115.0 (q)123.0 (q), 122.5 (q)

Note: The chemical shifts and multiplicities (d=doublet, dd=doublet of doublets, q=quartet, s=singlet, br s=broad singlet) are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the aniline sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication.

2. Instrument Setup and Calibration:

  • The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

  • Before acquiring the spectrum of the sample, the spectrometer's magnetic field should be locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field, which results in sharp, well-resolved peaks.

  • The chemical shift axis is calibrated using the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

3. ¹H NMR Acquisition:

  • A standard one-dimensional proton pulse sequence is used.

  • Key parameters to set include the spectral width, number of scans, acquisition time, and relaxation delay.

  • Typically, 16 to 64 scans are sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to singlets for each unique carbon.

  • A larger number of scans (often several hundred to thousands) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

  • The spectral width should be set to encompass all expected carbon resonances (typically 0-200 ppm).

5. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

  • The spectrum is then phased and the baseline is corrected.

  • The chemical shifts, signal integrations (for ¹H NMR), and multiplicities are analyzed to elucidate the molecular structure.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for NMR analysis of a chemical compound.

experimental_workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Locking & Shimming) C->D E ¹H NMR Acquisition D->E F ¹³C NMR Acquisition D->F G Data Processing (FT, Phasing, Baseline Correction) E->G F->G H Spectral Analysis (Chemical Shift, Integration, Multiplicity) G->H I Structural Elucidation H->I

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Interpreting the Molecular Fingerprint: A Guide to the Mass Spectrometry of 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing a molecular fingerprint that reveals not only the mass of a compound but also intricate details of its chemical architecture through fragmentation analysis. This guide offers a comparative interpretation of the mass spectrometry data for 2-Bromo-4,5-bis(trifluoromethyl)aniline, a complex halogenated aromatic amine, and contrasts it with a structurally related compound to highlight key distinguishing features.

Predicted Mass Spectrometry Data

Due to the limited availability of public domain mass spectra for this compound, the following data is a prediction based on established fragmentation principles of aromatic, halogenated, and trifluoromethyl-containing compounds. This is compared with experimental data for the related compound, 3,5-Bis(trifluoromethyl)aniline.

FeatureThis compound (Predicted)3,5-Bis(trifluoromethyl)aniline (Experimental)
Molecular Formula C₈H₄BrF₆NC₈H₅F₆N
Molecular Weight 308.02 g/mol [1]229.12 g/mol
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Molecular Ion (M⁺) m/z 307, 309 (approx. 1:1 ratio)m/z 229
Key Fragment Ions (m/z) 228 ([M-Br]⁺), 238 ([M-CF₃]⁺), 211 ([M-Br-HCN]⁺), 69 ([CF₃]⁺)210 ([M-F]⁺), 160 ([M-CF₃]⁺), 142, 111
Base Peak (Predicted/Observed) m/z 228m/z 229

Deciphering the Fragmentation Pattern

The mass spectrum of this compound is anticipated to exhibit a characteristic molecular ion peak cluster at m/z 307 and 309. This distinctive 1:1 isotopic pattern is the hallmark of a monobrominated compound, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the relative strengths of the chemical bonds and the stability of the resulting fragments.

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₈H₄BrF₆N]⁺˙ m/z 307/309 F1 [C₈H₄F₆N]⁺ m/z 228 M->F1 - Br• F2 [C₇H₄BrF₃N]⁺˙ m/z 238/240 M->F2 - CF₃• F4 [CF₃]⁺ m/z 69 M->F4 F3 [C₇H₃F₆N]⁺˙ m/z 211 F1->F3 - HCN

Caption: Predicted fragmentation pathway of this compound.

A primary and highly probable fragmentation event is the cleavage of the carbon-bromine bond, which is relatively weak. This would result in a prominent fragment ion at m/z 228, corresponding to the loss of a bromine radical ([M-Br]⁺). Due to its stability, this fragment is predicted to be the base peak in the spectrum.

Another significant fragmentation route involves the loss of a trifluoromethyl (CF₃) radical, a common fragmentation for compounds containing this group. This would produce a doublet peak at m/z 238 and 240, retaining the bromine isotope pattern. Further fragmentation of the [M-Br]⁺ ion (m/z 228) could occur through the elimination of a neutral molecule of hydrogen cyanide (HCN), a characteristic loss from the aniline moiety, leading to a fragment at m/z 211. The trifluoromethyl cation ([CF₃]⁺) itself is a stable species and would likely be observed at m/z 69.

Comparative Analysis

In contrast, the mass spectrum of 3,5-Bis(trifluoromethyl)aniline, which lacks the bromine atom, presents a simpler molecular ion region with a strong peak at m/z 229. Its fragmentation is dominated by the loss of a fluorine atom to give a peak at m/z 210, and the loss of a trifluoromethyl group to yield a fragment at m/z 160. The absence of the characteristic 1:1 isotopic pattern and the different fragment masses clearly distinguish it from its brominated counterpart.

Experimental Protocol

The following outlines a standard protocol for acquiring mass spectrometry data for compounds such as this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: m/z 40-500.

  • Scan Rate: 2 scans/second.

Data Analysis:

  • Identify the molecular ion peak, paying close attention to the isotopic pattern for bromine.

  • Identify and assign structures to the major fragment ions.

  • Compare the obtained spectrum with library data or the predicted fragmentation pattern to confirm the structure.

This systematic approach to data acquisition and interpretation allows for the confident identification and structural characterization of complex molecules like this compound, providing essential information for researchers in the chemical and pharmaceutical sciences.

References

A Comparative Guide to 2-Bromo-4,5-bis(trifluoromethyl)aniline and Other Brominated Anilines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a comprehensive comparison of 2-Bromo-4,5-bis(trifluoromethyl)aniline with other key brominated anilines: 2-bromoaniline, 4-bromoaniline, and 2,4-dibromoaniline. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the physicochemical properties and reactivity of these important synthetic intermediates.

The strategic placement of bromine and trifluoromethyl groups on the aniline scaffold significantly influences the electronic and steric environment of the molecule. These modifications have profound effects on reactivity, selectivity, and the physicochemical properties of the resulting compounds, making the choice of a specific brominated aniline a critical decision in the design of novel pharmaceuticals and functional materials.

Physicochemical Properties: A Quantitative Comparison

The following table summarizes the key physicochemical properties of this compound and its counterparts. These properties are crucial for predicting their behavior in various reaction conditions and for developing appropriate purification protocols.

PropertyThis compound2-Bromoaniline4-Bromoaniline2,4-Dibromoaniline
CAS Number 230295-15-5615-36-1106-40-1615-57-6
Molecular Formula C₈H₄BrF₆NC₆H₆BrNC₆H₆BrNC₆H₅Br₂N
Molecular Weight ( g/mol ) 308.02[1]172.02[2]172.02[3]250.92[4]
Melting Point (°C) Not available29-32[2][5][6]66-68[3][7]78-82[4][8]
Boiling Point (°C) 117 (Predicted)[1]229[5][6]243[3]264.8[4]
pKa (of the conjugate acid) -0.52 (Predicted)[1]2.53[6]3.861.83 (Predicted)[9]
Appearance Not availableClear yellow to red-brown liquid after melting[5]White to off-white crystalline solid[3]White to light yellow crystalline solid[8]

Reactivity Profile: A Comparative Analysis

The reactivity of brominated anilines is predominantly dictated by the electronic effects of the substituents on the aromatic ring and the steric hindrance around the amino group and the bromine atoms.

Nucleophilicity of the Amino Group: The basicity (and by extension, the nucleophilicity) of the aniline nitrogen is significantly influenced by the substituents. The presence of two strongly electron-withdrawing trifluoromethyl groups in this compound drastically reduces the electron density on the nitrogen atom. This is reflected in its predicted low pKa value, suggesting it is a very weak base compared to 2-bromoaniline and 4-bromoaniline.[1][6] The additional bromine atom in 2,4-dibromoaniline also contributes to a decrease in basicity compared to the monobrominated anilines.

Susceptibility to Electrophilic Aromatic Substitution: The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the trifluoromethyl groups in this compound are strong deactivating groups. This juxtaposition of activating and deactivating groups leads to a complex reactivity profile. In contrast, 2-bromoaniline and 4-bromoaniline are more susceptible to polysubstitution, often requiring the use of a protecting group on the amine to control the reaction.[10]

Performance in Palladium-Catalyzed Cross-Coupling Reactions: Brominated anilines are common substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of the C-Br bond in these reactions is influenced by the electronic environment. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition, a key step in the catalytic cycle. Therefore, this compound is expected to be highly reactive in such transformations. Conversely, electron-donating groups can sometimes decrease the reaction rate.[11] Steric hindrance around the bromine atom can also play a significant role, potentially leading to lower reaction rates for ortho-substituted anilines like 2-bromoaniline and 2,4-dibromoaniline compared to the para-substituted 4-bromoaniline.

Experimental Protocols

The following are representative experimental protocols for common reactions involving brominated anilines. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling of Brominated Anilines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a brominated aniline with an arylboronic acid.

Materials:

  • Brominated aniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk flask, add the brominated aniline, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the dioxane and water to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of Brominated Anilines

This protocol outlines a general method for the C-N cross-coupling of a brominated aniline with a primary or secondary amine.

Materials:

  • Brominated aniline (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the brominated aniline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide in a Schlenk tube.

  • Add the amine followed by anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing Reaction Workflows and Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Brominated Aniline - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvents reagents->solvent 1. heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring 2. extraction Quench and Extract monitoring->extraction purification Column Chromatography extraction->purification 3. product product purification->product Final Product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_reactivity Factors Influencing Reactivity cluster_anilines Brominated Anilines Electronic_Effects Electronic Effects - Inductive - Resonance Aniline_A This compound (Strongly Electron-Deficient) Electronic_Effects->Aniline_A -CF3 groups dominate Aniline_D 2,4-Dibromoaniline (Multiple Halogens) Electronic_Effects->Aniline_D -Br atoms withdraw e- Steric_Hindrance Steric Hindrance - Substituent Size - Position on Ring Aniline_B 2-Bromoaniline (Ortho-substitution) Steric_Hindrance->Aniline_B Ortho-Br hinders approach Steric_Hindrance->Aniline_D Ortho-Br hinders approach High_Reactivity_Coupling High_Reactivity_Coupling Aniline_A->High_Reactivity_Coupling Expected high reactivity in cross-coupling Moderate_Reactivity_Coupling Moderate_Reactivity_Coupling Aniline_B->Moderate_Reactivity_Coupling Potential for reduced reactivity Aniline_C 4-Bromoaniline (Para-substitution) Good_Reactivity_Coupling Good_Reactivity_Coupling Aniline_C->Good_Reactivity_Coupling Good reactivity, less steric hindrance Aniline_D->Moderate_Reactivity_Coupling

A logical diagram illustrating the factors affecting the reactivity of the compared anilines.

References

A Comparative Guide to the Biological Activity of Halogenated and Trifluoromethylated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of trifluoromethyl groups is known to enhance properties like metabolic stability and cell permeability, which are crucial for drug candidates.[1] Similarly, halogenation can significantly influence the electronic and lipophilic character of a molecule, often leading to improved biological activity.[2]

Anticancer Activity of Trifluoromethylated Aniline Derivatives

Several studies have highlighted the potential of trifluoromethylated aniline derivatives as anticancer agents. These compounds often exert their effects through the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[3][4]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various trifluoromethyl-containing aniline derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Anilino-Substituted Quinazolines 4-anilinoquinazoline derivativeA431 (Skin)2.62--
5-(Trifluoromethyl)pyrimidine Derivatives (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung)0.35Gefitinib-
MCF-7 (Breast)3.24
PC-3 (Prostate)5.12
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4--
C32 (Melanoma)24.4
DU145 (Prostate)27.8
MCF-7 (Breast)>50

Table 1: Comparative Anticancer Activity of Trifluoromethylated Aniline Analogs.[5][7][8]

Experimental Protocols: Anticancer Activity Screening

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., trifluoromethylated aniline derivatives) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.[5]

Signaling Pathway: EGFR Inhibition and Apoptosis Induction

Many anilino-quinazoline and pyrimidine derivatives function as Epidermal Growth Factor Receptor (EGFR) inhibitors.[7] By blocking the EGFR signaling pathway, these compounds can halt cell proliferation and induce apoptosis (programmed cell death).

EGFR_Inhibition_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Anilino-quinazoline Derivative Inhibitor->EGFR Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Antimicrobial Activity of Halogenated Aniline Derivatives

Halogenated anilines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including drug-resistant strains. Their mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential cellular processes.[2][9][10]

Comparative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various halogenated aniline derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)
Bromo-Chloro-Anilines 4-Bromo-3-chloroanilineVibrio parahaemolyticus125
Uropathogenic E. coli200
Dibromo-Anilines 3,5-DibromoanilineVibrio parahaemolyticus100
Uropathogenic E. coli100
Iodo-Trifluoromethyl-Anilines 2-Iodo-4-trifluoromethylanilineVibrio parahaemolyticus50
Vibrio harveyi50
N-(trifluoromethyl)phenyl pyrazoles Bromo and trifluoromethyl substituted pyrazoleStaphylococcus aureus (MRSA)0.78
Enterococcus faecium (VRE)0.78

Table 2: Comparative Antimicrobial Activity of Halogenated Aniline Analogs.[2][10][11][12]

Experimental Protocols: Antimicrobial Activity Screening

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared and then diluted to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Workflow for Antimicrobial and Antibiofilm Activity Assessment

The following workflow illustrates the general process for evaluating the antimicrobial and antibiofilm efficacy of novel compounds.

Antimicrobial_Workflow Start Synthesized Aniline Derivatives MIC Determine MIC (Broth Microdilution) Start->MIC MBC Determine MBC (Plating from MIC wells) MIC->MBC Biofilm_Inhibition Biofilm Inhibition Assay (Crystal Violet Staining) MIC->Biofilm_Inhibition Virulence Virulence Factor Assays (e.g., Motility, Hemolysis) MIC->Virulence Toxicity Toxicity Assessment (e.g., C. elegans model) MBC->Toxicity Biofilm_Eradication Biofilm Eradication Assay Biofilm_Inhibition->Biofilm_Eradication Biofilm_Eradication->Toxicity Virulence->Toxicity End Lead Compound Identification Toxicity->End

Caption: Experimental workflow for antimicrobial evaluation.

Conclusion

While direct experimental data on the biological activity of 2-Bromo-4,5-bis(trifluoromethyl)aniline derivatives remains to be published, the comparative analysis of structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of both bromine and trifluoromethyl moieties suggests that these derivatives could exhibit potent anticancer and/or antimicrobial properties. Further synthesis and biological evaluation of this specific class of compounds are warranted to explore their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide can serve as a valuable starting point for such investigations.

References

Reactivity Face-Off: Bromo- vs. Chloro-bis(trifluoromethyl)aniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the vast arsenal of building blocks available to chemists, halogenated anilines serve as versatile precursors for the introduction of complex molecular architectures. This guide provides a detailed comparison of the reactivity of bromo-bis(trifluoromethyl)aniline and chloro-bis(trifluoromethyl)aniline, focusing on their performance in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The core difference in reactivity between these two analogs lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to a palladium catalyst, the crucial initial step in most cross-coupling catalytic cycles, than the stronger carbon-chlorine (C-Cl) bond. This fundamental principle dictates that bromo-bis(trifluoromethyl)aniline is generally more reactive than its chloro counterpart, often requiring milder reaction conditions and shorter reaction times.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of bromo- and chloro-bis(trifluoromethyl)aniline in Suzuki-Miyaura and Buchwald-Hartwig reactions. While directly comparable, side-by-side experimental data for these specific substrates is limited in the literature, the information presented is based on established reactivity principles and data from closely related compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a key factor in the success of this reaction. Due to the C-Br bond's lability, bromo-bis(trifluoromethyl)aniline is expected to exhibit significantly higher reactivity compared to chloro-bis(trifluoromethyl)aniline. Achieving comparable yields with the chloro-analog often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide. The higher reactivity of the C-Br bond in bromo-bis(trifluoromethyl)aniline allows for more facile C-N bond formation under milder conditions. While the amination of chloro-bis(trifluoromethyl)aniline is feasible, it typically requires more sophisticated catalyst systems, stronger bases, and higher temperatures to achieve high conversion.

Quantitative Data Summary

The following tables summarize the expected and reported performance of bromo- and chloro-bis(trifluoromethyl)aniline derivatives in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

FeatureBromo-bis(trifluoromethyl)anilineChloro-bis(trifluoromethyl)aniline
Relative Reactivity HigherLower
Typical Reaction Conditions Milder (e.g., lower temperature, shorter time)More forcing (e.g., higher temperature, longer time)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) often sufficeOften requires specialized, electron-rich ligands (e.g., Buchwald or Fu ligands)
Reported Yields Generally highModerate to high (highly dependent on optimized conditions)

Table 2: Comparative Performance in Buchwald-Hartwig Amination

FeatureBromo-bis(trifluoromethyl)anilineChloro-bis(trifluoromethyl)aniline
Relative Reactivity HigherLower
Typical Reaction Conditions Milder (e.g., lower temperature, shorter time)More forcing (e.g., higher temperature, stronger base)
Catalyst System Broad range of Pd/ligand systems are effectiveRequires bulky, electron-rich phosphine ligands for good efficacy
Reported Yields Excellent yields have been reported (e.g., 94-99%)[1]Generally lower than the bromo-analog under similar conditions; requires careful optimization

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for providing a fair comparison. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3,5-bis(trifluoromethyl)benzene

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide.

Materials:

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried flask, add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • The reaction mixture is heated to a specified temperature (e.g., 90 °C) and stirred for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-3,5-bis(trifluoromethyl)benzene with 3-(Trifluoromethyl)aniline

This protocol provides a specific example of a high-yielding Buchwald-Hartwig amination of the bromo-substrate.[1]

Materials:

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

  • 3-(Trifluoromethyl)aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 1 mol%)

  • XPhos (e.g., 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, a vial is charged with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene, 3-(trifluoromethyl)aniline, and toluene are added.

  • The vial is sealed and heated to a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by chromatography to yield the desired product. In a reported example, this reaction afforded a 94% yield.[1]

Protocol 3: Representative Buchwald-Hartwig Amination of 1-Chloro-3,5-bis(trifluoromethyl)benzene

Given the lower reactivity of the chloro-analog, a more robust catalytic system is generally required. The following is a representative protocol for the amination of a challenging aryl chloride.

Materials:

  • 1-Chloro-3,5-bis(trifluoromethyl)benzene

  • Amine (1.2 equivalents)

  • A highly active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%)

  • A bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, SPhos, or XPhos, 4 mol%)

  • A strong base such as lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In an inert atmosphere glovebox, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base.

  • The aryl chloride, the amine, and the solvent are then added.

  • The vessel is sealed and heated to a higher temperature (e.g., 100-120 °C) for an extended period (e.g., 24-48 hours), with reaction progress monitored by an appropriate analytical technique.

  • Workup and purification would follow a standard procedure similar to that described in Protocol 2.

Visualizing the Reaction Pathways

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Bromo- or Chloro-bis(trifluoromethyl)aniline) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation RB(OH)2 R-B(OH)2 RB(OH)2->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Bromo- or Chloro-bis(trifluoromethyl)aniline) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 (Coupled Product) Reductive_Elimination->Ar-NR2

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The comparative analysis of bromo- and chloro-bis(trifluoromethyl)aniline highlights the superior reactivity of the bromo- derivative in palladium-catalyzed cross-coupling reactions. This increased reactivity, stemming from the lower C-Br bond dissociation energy, translates to milder reaction conditions, shorter reaction times, and often higher yields. While the chloro-analog is a more economical starting material, its lower reactivity necessitates the use of more sophisticated and expensive catalyst systems and more forcing conditions to achieve comparable results. For researchers and drug development professionals, the choice between these two substrates will ultimately depend on a balance of factors including cost, desired reaction efficiency, and the tolerance of other functional groups in the molecule to the required reaction conditions. The bromo-bis(trifluoromethyl)aniline is the substrate of choice for rapid and high-yielding synthesis, whereas the chloro-analog may be preferred for large-scale synthesis where cost is a primary driver and optimization of reaction conditions is feasible.

References

A Comparative Purity Analysis of 2-Bromo-4,5-bis(trifluoromethyl)aniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent assessment of chemical purity is a critical prerequisite for the integrity of experimental outcomes and the safety of resulting products. This guide presents a detailed comparison of two instrumental methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a key intermediate in the synthesis of various active compounds. This comparison is supported by established experimental protocols and representative data from analogous compounds to aid in the selection of the most suitable analytical technique.

Executive Summary

Both HPLC and GC-MS are powerful and widely used techniques for evaluating the purity of chemical compounds. HPLC is a versatile method suitable for a broad range of molecules, including those that are non-volatile or thermally sensitive, and it provides excellent quantitative accuracy.[1] In contrast, GC-MS offers high separation efficiency for volatile and semi-volatile compounds and delivers definitive identification of impurities through mass spectral data. The choice between these two methods hinges on the specific analytical requirements, such as the nature of potential impurities, the need for structural elucidation, and throughput considerations. For a comprehensive characterization of this compound, leveraging both techniques is often the most effective strategy.[1]

Data Presentation: HPLC vs. GC-MS Purity Analysis

The following table summarizes typical quantitative data that can be expected from HPLC and GC-MS analyses of this compound. The data presented here is a composite based on findings for closely related halogenated anilines.[1]

ParameterHPLC AnalysisGC-MS Analysis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1]
Sample Volatility Not required.[1]Required.[2]
Purity of Main Component > 99.5%> 99.5%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Precision (RSD) < 1%< 1.5%
Typical Run Time 15-30 minutes20-40 minutes
Impurity Identification Based on retention time comparison with standards.Definitive identification based on mass spectral library matching.[1]
Common Impurities Isomeric impurities, starting materials, non-volatile by-products.Volatile impurities, residual solvents, thermally stable by-products.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of this compound purity and the separation of its non-volatile impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid to enhance peak shape). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.[1]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.[1]

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated using the area normalization method.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the separation of volatile impurities and provides definitive identification of all detected components.

Instrumentation: A standard GC-MS system.

  • Column: A mid-polarity capillary column such as a ZB-Wax or Rxi-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[1]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.[1]

  • Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.[1]

Mandatory Visualization

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Purity Assessment Sample This compound Dissolution Dissolve in appropriate solvent (e.g., Methanol for HPLC, Dichloromethane for GC-MS) Sample->Dissolution HPLC_Injection Inject into HPLC Dissolution->HPLC_Injection HPLC Path GCMS_Injection Inject into GC-MS Dissolution->GCMS_Injection GC-MS Path HPLC_Separation C18 Reverse-Phase Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection (254 nm) HPLC_Separation->HPLC_Detection HPLC_Data Chromatogram Generation HPLC_Detection->HPLC_Data Purity_Calc Purity Calculation (Area % Method) HPLC_Data->Purity_Calc Impurity_ID Impurity Identification HPLC_Data->Impurity_ID Retention Time Matching GCMS_Separation Capillary GC Separation GCMS_Injection->GCMS_Separation GCMS_Ionization Electron Ionization (EI) GCMS_Separation->GCMS_Ionization GCMS_Detection Mass Spectrometry Detection GCMS_Ionization->GCMS_Detection GCMS_Data Chromatogram & Mass Spectra GCMS_Detection->GCMS_Data GCMS_Data->Purity_Calc GCMS_Data->Impurity_ID Mass Spectral Library Search

References

A Comparative Guide to the Identification of Bromo-bis(trifluoromethyl)aniline Isomers Using Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal identification of constitutional isomers is a critical step in chemical synthesis and pharmaceutical development. The specific substitution pattern on an aromatic ring, as exemplified by bromo-bis(trifluoromethyl)aniline isomers, profoundly influences the molecule's physicochemical properties, biological activity, and toxicological profile. This guide provides an objective comparison of key analytical techniques for the differentiation of these isomers, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Analysis of Analytical Techniques

The differentiation of bromo-bis(trifluoromethyl)aniline isomers can be effectively achieved using a combination of chromatographic and spectroscopic methods. Each technique provides unique data points that, when used in conjunction, allow for unambiguous identification.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Isomer Separation

IsomerRetention Time (min)Key Mass Fragments (m/z)
2-Bromo-4,5-bis(trifluoromethyl)aniline12.5325/327 (M+), 306/308, 256/258, 246, 177
3-Bromo-4,5-bis(trifluoromethyl)aniline11.8325/327 (M+), 306/308, 256/258, 246, 177
4-Bromo-2,6-bis(trifluoromethyl)aniline10.9325/327 (M+), 306/308, 256/258, 246, 177
5-Bromo-2,4-bis(trifluoromethyl)aniline11.2325/327 (M+), 306/308, 256/258, 246, 177

Note: Retention times are illustrative and depend on the specific GC conditions. The mass fragments are predicted based on common fragmentation patterns of halogenated and trifluoromethyl-substituted anilines, including the characteristic 1:1 isotopic pattern for bromine (M+ and M+2 peaks).[1][2][3][4][5]

Table 2: High-Performance Liquid Chromatography (HPLC) Data for Isomer Separation

IsomerRetention Time (min)
This compound8.2
3-Bromo-4,5-bis(trifluoromethyl)aniline7.5
4-Bromo-2,6-bis(trifluoromethyl)aniline9.1
5-Bromo-2,4-bis(trifluoromethyl)aniline7.9

Note: Retention times are illustrative and depend on the specific HPLC conditions.[6][7]

Table 3: ¹H NMR Spectroscopy Data for Isomer Identification (in CDCl₃)

IsomerChemical Shift (δ, ppm) and Multiplicity of Aromatic Protons
This compound~7.8 (s), ~7.2 (s)
3-Bromo-4,5-bis(trifluoromethyl)aniline~7.5 (s), ~7.0 (s)
4-Bromo-2,6-bis(trifluoromethyl)aniline~7.6 (s)
5-Bromo-2,4-bis(trifluoromethyl)aniline~7.9 (s), ~7.4 (d), ~7.1 (d)

Note: Chemical shifts are approximate and serve for illustrative purposes. The exact values, coupling constants, and multiplicities are crucial for definitive structure elucidation.[1][8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile isomers.[6]

  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-400.

    • Data Analysis: Isomers are differentiated by their unique retention times. The mass spectrum for each isomer will show a characteristic molecular ion peak doublet (M+ and M+2) due to the presence of bromine, confirming the elemental composition.[1][3] Fragmentation patterns can provide further structural information.[2][4][5]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the separation of non-volatile or thermally labile isomers.[6]

  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of the mobile phase or a compatible solvent to a concentration of approximately 0.1 mg/mL.[6]

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 90% over 15 minutes.[3][7]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Isomers are identified based on their distinct retention times under the specified chromatographic conditions.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of isomers.[8]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Analysis: The substitution pattern on the aromatic ring results in a unique set of chemical shifts, signal multiplicities (singlets, doublets, etc.), and coupling constants for the aromatic protons of each isomer.[1][8] For example, an isomer with two adjacent protons will show doublet signals, whereas an isomer with isolated protons will exhibit singlets. These distinct patterns allow for unambiguous identification.

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 Separation cluster_2 Analysis and Identification cluster_3 Outcome IsomerMixture Mixture of bromo-bis(trifluoromethyl)aniline Isomers Chromatography Chromatography (GC or HPLC) IsomerMixture->Chromatography MS Mass Spectrometry (MS) - Retention Time - m/z and Isotopic Pattern Chromatography->MS Coupled Analysis (GC-MS) or Fraction Collection NMR NMR Spectroscopy - Chemical Shifts - Coupling Constants Chromatography->NMR Fraction Collection for Purified Isomers Identification Unambiguous Isomer Identification MS->Identification NMR->Identification

Caption: Workflow for the separation and identification of bromo-bis(trifluoromethyl)aniline isomers.

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (-CF3) group into the aniline scaffold has become a pivotal strategy in modern medicinal chemistry. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an objective comparison of the biological activities of various trifluoromethylaniline derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR).

Comparative Biological Activity of Trifluoromethylaniline Derivatives

The biological activities of trifluoromethylaniline derivatives are diverse, with prominent applications in anticancer and antimicrobial research. The position of the trifluoromethyl group on the aniline ring, along with other substitutions, plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Trifluoromethylaniline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death).

A notable class of anticancer agents are 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. A comparative study of these compounds revealed that substitutions at the 7-position of the thiazolo[4,5-d]pyrimidine ring system significantly influence their cytotoxic activity. For instance, compound 3b , featuring a chloro group at the 7-position and a phenyl group at the 3-position, exhibited the most potent activity against a panel of cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7) cancer cells.[1] In contrast, derivatives with a 7-oxo group (compounds 2a-e ) or 7-amino substituents (compounds 4a-c ) were generally less active.[1]

This suggests that an electronegative atom like chlorine at the 7-position enhances the anticancer potency of this class of trifluoromethylaniline derivatives.

Table 1: Comparative Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [1]

Compound IDRA375 (Melanoma) IC50 (µM)C32 (Melanoma) IC50 (µM)DU145 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)
2b 7-oxo>5028.329.1>50
3b 7-chloro25.424.427.827.8
4b 7-amino>50>50>50>50
4c 7-amino>50>50>50>50
Antimicrobial Activity

Trifluoromethylaniline derivatives have also been investigated for their antimicrobial properties. Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have revealed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

The structure-activity relationship of these compounds indicates that hydrophobic substituents on the aniline moiety generally enhance antimicrobial activity. For example, a tert-butyl substituted compound showed significant activity with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL.[2] In contrast, the introduction of a hydrophilic methoxy group nearly eliminated the activity.[2] Halogen substitutions also proved beneficial, with chloro and bromo derivatives demonstrating improved potency.[2][3] Interestingly, the presence of a protic substituent like a carboxylic acid group was found to abolish the antimicrobial activity.[2][3]

Another study on a series of 68 aniline derivatives identified 2-iodo-4-trifluoromethylaniline (ITFMA) and 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) as effective agents against Vibrio parahaemolyticus and Vibrio harveyi.[4][5] ITFMA, in particular, exhibited a potent MIC of 50 µg/mL against planktonic cells of these bacteria.[4][5]

Table 2: Comparative Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives against S. aureus [2]

CompoundAniline SubstituentMIC (µg/mL)
2 Phenyl>100
4 tert-Butyl1.56
5 Methoxy>100
6 Phenoxy1.56 - 3.12
10 Chloro3.12
11 Bromo3.12
13 Trifluoromethyl3.12
14 Carboxylic acid>100

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[6]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well, followed by a 2-4 hour incubation.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6][7]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared to a specific concentration (e.g., 1-2 × 10^8 CFU/mL).[10]

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[8]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[8]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[8]

Visualizing Molecular Mechanisms and Workflows

Proposed Apoptotic Pathway

Studies on aniline derivatives suggest that their anticancer activity is often mediated through the induction of apoptosis. This can be triggered by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[11][12][13] Some derivatives have also been shown to modulate signaling pathways such as the PI3K/AKT/mTOR pathway.[12][13][14]

G Proposed Apoptotic Pathway of Trifluoromethylaniline Derivatives Derivative Trifluoromethylaniline Derivative ROS Increased ROS Derivative->ROS PI3K_AKT PI3K/AKT/mTOR Pathway Inhibition Derivative->PI3K_AKT Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis PI3K_AKT->Apoptosis

Caption: Proposed apoptotic pathway induced by trifluoromethylaniline derivatives.

General Experimental Workflow for Biological Evaluation

The evaluation of the biological activity of novel trifluoromethylaniline derivatives typically follows a standardized workflow from synthesis to activity assessment.

G General Workflow for Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Screening Biological Screening Purification->Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Screening->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Screening->Antimicrobial Data_Analysis Data Analysis & SAR Determination Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis

Caption: General workflow for the evaluation of biological activity.

Structure-Activity Relationship Logic

The biological activity of trifluoromethylaniline derivatives is highly dependent on the nature and position of substituents on the aniline ring.

G Key Structure-Activity Relationships Core Trifluoromethylaniline Core Structure Hydrophobic Hydrophobic Substituents (e.g., -tBu, -Ph) Core->Hydrophobic Halogen Halogen Substituents (e.g., -Cl, -Br) Core->Halogen Hydrophilic Hydrophilic Substituents (e.g., -OCH3, -COOH) Core->Hydrophilic Increased_Activity Increased Antimicrobial Activity Hydrophobic->Increased_Activity Halogen->Increased_Activity Decreased_Activity Decreased/Abolished Antimicrobial Activity Hydrophilic->Decreased_Activity

Caption: Influence of substituents on the antimicrobial activity of trifluoromethylaniline derivatives.

References

Navigating the Synthesis of 2-Bromo-4,5-bis(trifluoromethyl)aniline: A Comparative Guide to Potential Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes for 2-Bromo-4,5-bis(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and materials science. Due to the absence of a commercially available direct precursor, a multi-step approach is necessary. This document outlines two plausible synthetic pathways, offering detailed experimental considerations and a quantitative comparison to aid in methodological selection.

The target molecule, this compound, presents a unique substitution pattern that necessitates a carefully designed synthetic strategy. The two primary challenges are the introduction of the bromine atom ortho to the amine group and the sourcing of a suitable starting material bearing the 4,5-bis(trifluoromethyl)phenyl moiety.

Proposed Synthetic Pathways

Two main strategies are proposed for the synthesis of this compound, each with its own set of advantages and disadvantages.

Route 1: Late-Stage Bromination via a Multi-Step Synthesis of 4,5-bis(trifluoromethyl)aniline

This route focuses on first constructing the 4,5-bis(trifluoromethyl)aniline core, followed by a regioselective bromination.

Route_1 A 1,2-Bis(trifluoromethyl)benzene B 1,2-Bis(trifluoromethyl)-4,5-dinitrobenzene A->B Nitration (HNO3, H2SO4) C 4,5-Diamino-1,2-bis(trifluoromethyl)benzene B->C Reduction (e.g., Fe/HCl) D 4,5-Bis(trifluoromethyl)aniline C->D Selective Deamination E N-Acetyl-4,5-bis(trifluoromethyl)aniline D->E Acetylation (Ac2O) F 2-Bromo-N-acetyl-4,5-bis(trifluoromethyl)aniline E->F Bromination (NBS) G This compound F->G Deacetylation (H+/H2O)

Diagram 1: Proposed multi-step synthesis of this compound via a late-stage bromination approach.

Route 2: Early-Stage Bromination and Subsequent Aniline Formation

This alternative pathway introduces the bromine atom at an earlier stage, followed by the formation of the aniline functionality.

Route_2 A 1,2-Bis(trifluoromethyl)benzene B 1-Bromo-2,3-bis(trifluoromethyl)benzene A->B Bromination C 1-Bromo-2,3-bis(trifluoromethyl)-5-nitrobenzene B->C Nitration D This compound C->D Reduction

Diagram 2: An alternative synthetic approach involving early-stage bromination of the arene core.

Comparative Analysis of Synthetic Routes

StepRoute 1Route 2Key Considerations
Starting Material 1,2-Bis(trifluoromethyl)benzene1,2-Bis(trifluoromethyl)benzeneReadily available commercially.
Initial Steps Nitration, Reduction, DeaminationBromination, NitrationRoute 1 involves handling of a dinitro intermediate and a potentially challenging selective deamination. Route 2 requires control over the regioselectivity of both bromination and nitration.
Key Intermediate 4,5-Bis(trifluoromethyl)aniline1-Bromo-2,3-bis(trifluoromethyl)-5-nitrobenzeneThe synthesis of the key intermediate in Route 1 is more complex.
Bromination Step Late-stage on a protected anilineEarly-stage on the areneLate-stage bromination on the activated, protected aniline ring is likely to be more facile and regioselective. Early-stage bromination of the deactivated arene may require harsher conditions and yield isomeric mixtures.
Final Step DeacetylationReduction of nitro groupBoth are standard and generally high-yielding transformations.
Overall Plausibility More steps, but potentially better control over regiochemistry.Fewer steps, but regioselectivity in the initial stages is a major challenge.Route 1, despite its length, may be more reliable due to more predictable reaction outcomes.

Detailed Experimental Protocols (Proposed)

Route 1: Late-Stage Bromination

Step 1: Synthesis of 1,2-Bis(trifluoromethyl)-4,5-dinitrobenzene

  • Protocol: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 1,2-bis(trifluoromethyl)benzene. After the addition, the mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The reaction mixture is then poured onto ice, and the precipitated product is filtered, washed with water, and dried.

Step 2: Synthesis of 4,5-Diamino-1,2-bis(trifluoromethyl)benzene

  • Protocol: The dinitro compound is suspended in a suitable solvent (e.g., ethanol, acetic acid) and treated with a reducing agent such as iron powder in the presence of an acid (e.g., HCl). The reaction is heated to reflux until the starting material is consumed. After cooling, the mixture is neutralized, and the product is extracted with an organic solvent.

Step 3: Selective Deamination to 4,5-Bis(trifluoromethyl)aniline

  • Protocol: This step is the most challenging and may require significant optimization. A potential method involves the diazotization of one of the amino groups followed by reduction of the diazonium salt.

Step 4: Acetylation of 4,5-Bis(trifluoromethyl)aniline

  • Protocol: The synthesized aniline is dissolved in a suitable solvent (e.g., acetic anhydride, dichloromethane) and treated with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base.

Step 5: Bromination of N-Acetyl-4,5-bis(trifluoromethyl)aniline

  • Protocol: The protected aniline is dissolved in a solvent such as N,N-dimethylformamide (DMF) or acetic acid and treated with a brominating agent like N-Bromosuccinimide (NBS) at room temperature. The acetamido group directs the bromination to the ortho position.

Step 6: Deacetylation to this compound

  • Protocol: The bromo-acetylated compound is hydrolyzed using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield the final product.

Experimental Workflow Visualization

Experimental_Workflow cluster_route1 Route 1 cluster_route2 Route 2 A1 Nitration of 1,2-bis(trifluoromethyl)benzene B1 Reduction of Dinitro Intermediate A1->B1 C1 Selective Deamination B1->C1 D1 Acetylation of Aniline C1->D1 E1 Bromination of Acetylated Aniline D1->E1 F1 Deacetylation E1->F1 End Product: This compound F1->End A2 Bromination of 1,2-bis(trifluoromethyl)benzene B2 Nitration of Bromo Intermediate A2->B2 C2 Reduction of Nitro Intermediate B2->C2 C2->End Start Start: 1,2-Bis(trifluoromethyl)benzene Start->A1 Start->A2

Diagram 3: Comparative workflow of the two proposed synthetic routes.

Conclusion

Safety Operating Guide

Proper Disposal of 2-Bromo-4,5-bis(trifluoromethyl)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a halogenated aromatic amine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and professionals in drug development who handle such chemicals.

Immediate Safety Precautions and Hazard Identification

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[1][2][3]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved shirt, and long pants.
Respiratory Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large quantities or spills.

Segregation and Storage of Waste

Proper segregation and storage of this compound waste are crucial to prevent hazardous reactions.

  • Waste Classification: This compound is a halogenated organic waste.[4][5]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.[6][7]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[8]

  • Incompatible Materials: Store this waste separately from strong oxidizing agents, strong acids, and strong bases.[3]

  • Storage Location: Keep the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space, away from heat sources.[6][7]

Step-by-Step Disposal Procedure

Disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain. [9][10]

  • Waste Collection:

    • Carefully transfer the waste chemical into the designated and labeled hazardous waste container.

    • Ensure the container is not overfilled; leave at least 10% headspace for expansion.[7]

    • Keep the container securely closed except when adding waste.[6][9]

  • Empty Container Decontamination:

    • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]

    • The rinsate must be collected and disposed of as hazardous waste.[9]

    • After triple-rinsing, deface the original label on the container before disposing of it as regular trash.[9]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6]

    • Provide them with the accurate chemical name and quantity of the waste.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: Use a spill kit with absorbent materials to contain the spill.

  • Clean-up:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the hazardous waste container.[1]

    • For liquid spills, use an inert absorbent material, then collect and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS office.

Disposal Workflow

G cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Identify as Halogenated Organic Waste ppe->segregate container Select Labeled, Compatible Hazardous Waste Container segregate->container transfer Transfer Waste to Container (Leave 10% Headspace) container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store incompatibles Keep Away From: - Strong Oxidizers - Strong Acids - Strong Bases store->incompatibles contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Bromo-4,5-bis(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 2-Bromo-4,5-bis(trifluoromethyl)aniline (CAS No. 230295-15-5), a halogenated aromatic amine. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety and Hazard Information

This compound is classified as a substance that is harmful by inhalation, in contact with skin, and if swallowed.[1] It is also irritating to the eyes, respiratory system, and skin.[1] Due to the presence of bromine and trifluoromethyl groups, this compound and its waste are considered halogenated hazardous materials.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing. Seek medical advice.[2][3]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

Physical and Chemical Properties

PropertyThis compound2-Bromo-5-(trifluoromethyl)aniline3,5-Bis(trifluoromethyl)aniline2-Bromo-4-fluoro-5-(trifluoromethyl)aniline
CAS Number 230295-15-5[1][6][7]454-79-5328-74-5[8]193090-60-7[9]
Molecular Formula C8H4BrF6N[1][6]C7H5BrF3N[10]C8H5F6N[8]C7H4BrF4N[9]
Molecular Weight 308.02 g/mol [6]240.02 g/mol [11]229.13 g/mol 258.01 g/mol [9]
Appearance Yellowish oily substance[7]White to light yellow crystalline powder[10]Liquid[8]-
Boiling Point 117 °C[1]85 °C / 15 mmHg[8]85 °C / 15 mmHg[8]253.7 °C (Predicted)[9]
Density 1.760 g/cm³ (Predicted)[1]1.675 g/mL at 25 °C1.467 g/mL at 25 °C[8]1.771 g/cm³ (Predicted)[9]
Flash Point -113 °C (closed cup)98 °C (closed cup)[8]107.2 °C[9]

Operational Plan: Step-by-Step Handling Protocol

A meticulous approach is required when working with this compound. The following protocol outlines the necessary steps to minimize exposure and ensure safety.

1. Engineering Controls:

  • All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double-gloving is recommended, with frequent changes.

  • Body Protection: A flame-resistant laboratory coat must be worn to protect skin and personal clothing.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12]

3. Experimental Procedure:

  • Preparation: Ensure the work area within the fume hood is clean and uncluttered.

  • Weighing: Use a balance inside the fume hood or a ventilated balance enclosure.

  • Solution Preparation: Add the compound to the solvent slowly to prevent splashing.

4. Spill Response:

  • In the event of a spill, evacuate the area and alert colleagues.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and contaminated materials is crucial to prevent environmental harm.

1. Waste Segregation:

  • All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container. This includes unused product, solutions, and contaminated consumables.

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

3. Contaminated Materials:

  • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as halogenated hazardous waste.

  • Consumables: Used pipette tips, gloves, and other disposable items must be placed in a sealed bag and disposed of in the solid halogenated waste container.

4. Storage and Collection:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

G start Start: Handling this compound prep Preparation: - Work in a chemical fume hood. - Don appropriate PPE. start->prep handling Handling: - Weigh and prepare solutions in fume hood. - Handle with care to avoid spills. prep->handling spill Spill Occurs? handling->spill spill_response Spill Response: - Evacuate and alert others. - Contain with absorbent material. - Collect in a sealed container for disposal. spill->spill_response Yes disposal Disposal: - Segregate into Halogenated Organic Waste. - Label container correctly. - Dispose of contaminated consumables. spill->disposal No spill_response->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.